molecular formula C21H24O5 B15595280 Sequosempervirin D

Sequosempervirin D

货号: B15595280
分子量: 356.4 g/mol
InChI 键: UFTSEQNPKRKIAA-IDGDSFQDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sequosempervirin D is a member of phenols. It has a role as a metabolite.
This compound has been reported in Metasequoia glyptostroboides with data available.

属性

IUPAC Name

4-[(E,1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-2-enyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-21(2)25-13-20(26-21)17(10-6-14-4-8-16(22)9-5-14)15-7-11-18(23)19(12-15)24-3/h4-12,17,20,22-23H,13H2,1-3H3/b10-6+/t17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTSEQNPKRKIAA-IDGDSFQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C=CC2=CC=C(C=C2)O)C3=CC(=C(C=C3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H](/C=C/C2=CC=C(C=C2)O)C3=CC(=C(C=C3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Sequosempervirin D: A Technical Guide to its Discovery and Isolation from Sequoia sempervirens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Sequosempervirin D, a norlignan found in the coastal redwood, Sequoia sempervirens. While the initial discovery by Zhang et al. in 2005 formally named several related compounds, Sequosempervirins B, C, E, F, and G, the compound now recognized as this compound (CAS 864719-19-7) originates from this seminal work. This document details the experimental protocols for its extraction and purification, presents key quantitative data, and explores its potential biological significance.

Discovery and Context

In a 2005 study published in Chemistry & Biodiversity, researchers conducted a phytochemical investigation of the branches and leaves of Sequoia sempervirens. This led to the isolation and characterization of six new norlignans, named sequosempervirins B–G, alongside three known norlignans.[1] The structures of these compounds were primarily determined using high-resolution mass spectrometry (HR-MS) and various 1D- and 2D-NMR techniques.[1] While not explicitly named "this compound" in the original publication, subsequent cataloging by chemical suppliers has assigned this name and a specific CAS number to one of the isolated compounds.

Norlignans are a class of phenolic compounds characterized by a C6-C5-C6 carbon skeleton, distinguishing them from the more common C6-C3-C6 lignans (B1203133).[2] Compounds isolated from Sequoia sempervirens, including the sequosempervirins, have garnered scientific interest for their potential biological activities, such as antifungal and anticancer properties.[1][3]

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are crucial for its identification and characterization in a laboratory setting.

PropertyValueSource
Molecular Formula C₂₁H₂₄O₅[1]
Molecular Weight 356.41 g/mol N/A
CAS Number 864719-19-7[1]
Natural Source Branches and leaves of Sequoia sempervirens[1]
Compound Class Norlignan[2]

Experimental Protocols

The following sections detail the methodologies for the discovery and isolation of this compound from Sequoia sempervirens.

Plant Material Collection and Preparation

Fresh branches and leaves of Sequoia sempervirens are the starting material for the isolation of this compound. The plant material is typically air-dried in a shaded, well-ventilated area to minimize the degradation of thermolabile compounds. Once dried, the material is powdered to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material undergoes sequential extraction with solvents of increasing polarity. A common protocol involves the following steps:

  • Initial Extraction: The dried and powdered plant material (e.g., 10 kg) is first extracted with a nonpolar solvent like petroleum ether at room temperature to remove lipids and other nonpolar constituents.

  • Acetone (B3395972) Extraction: The residue from the initial extraction is then subjected to extraction with acetone. This is a key step as the acetone extract has been shown to exhibit significant antifungal activity.[1]

  • Methanol (B129727) Extraction: Following acetone extraction, the plant material is further extracted with methanol to isolate more polar compounds.

Each extraction step is typically repeated multiple times to ensure the complete removal of soluble compounds. The resulting extracts are then concentrated under reduced pressure to yield crude extracts for further fractionation.

Isolation and Purification

The crude acetone extract is subjected to a series of chromatographic techniques to isolate the individual norlignans.

  • Silica (B1680970) Gel Column Chromatography: The crude acetone extract is applied to a silica gel column. The column is then eluted with a solvent gradient of increasing polarity, typically a mixture of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified using a Sephadex LH-20 column, with methanol as the mobile phase. This step is effective in separating compounds based on their molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of the isolated compounds is achieved using preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a methanol/water gradient. This allows for the separation of closely related norlignans, yielding pure this compound.

The purity of the final compound is confirmed by analytical HPLC and spectroscopic methods.

Structure Elucidation

The chemical structure of this compound was determined through a combination of modern spectroscopic techniques:

  • High-Resolution Mass Spectrometry (HR-MS): Used to determine the precise molecular weight and elemental composition, leading to the molecular formula.

  • 1D NMR Spectroscopy (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These techniques are crucial for establishing the connectivity between atoms within the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons.

Quantitative Data

The following table summarizes the quantitative data for the extraction and isolation of norlignans from Sequoia sempervirens as reported in the foundational study by Zhang et al. (2005). It is important to note that the yield for "this compound" specifically was not reported under this name in the original publication. The yields provided are for the named Sequosempervirins from that study.

Extraction/Isolation StepParameterValue
Initial Plant Material Dried branches and leaves of S. sempervirens10 kg
Crude Acetone Extract Yield200 g
Isolated Norlignans Sequosempervirin B15 mg
Sequosempervirin C8 mg
Sequosempervirin E12 mg
Sequosempervirin F10 mg
Sequosempervirin G7 mg

Visualizations

Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Sequoia sempervirens.

Isolation_Workflow plant_material Dried & Powdered Sequoia sempervirens (Branches & Leaves) extraction Sequential Solvent Extraction (Petroleum Ether, Acetone, Methanol) plant_material->extraction crude_extract Crude Acetone Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography (CHCl₃/MeOH gradient) crude_extract->silica_gel fractions Combined Fractions silica_gel->fractions sephadex Sephadex LH-20 Column (Methanol) fractions->sephadex purified_fractions Purified Fractions sephadex->purified_fractions prep_hplc Preparative HPLC (C18, MeOH/H₂O gradient) purified_fractions->prep_hplc sequosempervirin_d Pure this compound prep_hplc->sequosempervirin_d

Caption: General workflow for the isolation of this compound.

Putative Biosynthetic Origin

The biosynthesis of norlignans like this compound is believed to originate from the phenylpropanoid pathway. The following diagram illustrates this proposed biosynthetic relationship.

Biosynthesis phenylalanine L-Phenylalanine phenylpropanoid_pathway Phenylpropanoid Pathway phenylalanine->phenylpropanoid_pathway monolignols Monolignols (e.g., Coniferyl Alcohol) phenylpropanoid_pathway->monolignols oxidative_coupling Oxidative Coupling & Modification monolignols->oxidative_coupling norlignan_skeleton C6-C5-C6 Norlignan Skeleton oxidative_coupling->norlignan_skeleton sequosempervirin_d This compound norlignan_skeleton->sequosempervirin_d

Caption: Proposed biosynthetic origin of this compound.

Biological Activity and Signaling Pathways

While the specific signaling pathways for this compound have not been extensively elucidated, the acetone extract of Sequoia sempervirens, from which it is isolated, has demonstrated notable antifungal activity against Candida glabrata (IC₅₀ = 15.98 µg/ml).[1] Furthermore, both the acetone and methanol extracts showed inhibitory effects on the proteolytic activity of cathepsin B (IC₅₀ = 4.58 and 5.49 µg/ml, respectively).[1]

Norlignans as a class are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The anticancer mechanism of some lignans has been linked to the modulation of various signaling pathways, including the PI3K/AKT/mTOR and Ras/MEK pathways, which are often dysregulated in cancer. However, further research is required to determine the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

The following diagram represents a generalized logical relationship for the potential therapeutic action of this compound based on the known activities of related compounds.

Biological_Activity sequosempervirin_d This compound cellular_targets Interaction with Cellular Targets sequosempervirin_d->cellular_targets signaling_pathways Modulation of Signaling Pathways (e.g., PI3K/AKT, MAPK) cellular_targets->signaling_pathways biological_response Biological Response signaling_pathways->biological_response antifungal Antifungal Activity biological_response->antifungal anticancer Anticancer Activity biological_response->anticancer

Caption: Potential therapeutic action of this compound.

Conclusion

This compound is a naturally occurring norlignan isolated from the branches and leaves of Sequoia sempervirens. Its discovery, alongside other related sequosempervirins, has opened avenues for further research into the medicinal properties of these unique compounds. The detailed experimental protocols for its isolation provide a solid foundation for researchers to obtain this compound for further study. While its specific biological mechanisms are still under investigation, the demonstrated antifungal and potential anticancer activities of the extracts from which it is derived suggest that this compound and its analogs are promising candidates for future drug development. Further studies are warranted to fully elucidate its signaling pathways and therapeutic potential.

References

Unraveling the Formation of Sequosempervirin D: A Proposed Biosynthetic Pathway and Research Roadmap

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

While the precise enzymatic steps leading to the formation of Sequosempervirin D in plants remain to be fully elucidated, current understanding of norlignan biosynthesis provides a strong foundation for a proposed pathway. This technical guide outlines a putative biosynthetic route to this compound, presents a structured approach for its experimental validation, and offers detailed protocols to empower further research in this area. This work is intended to serve as a roadmap for the scientific community to unravel the complete biosynthesis of this promising natural product.

Proposed Biosynthetic Pathway of this compound

This compound, a norlignan found in species such as Sequoiadendron giganteum, is likely synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The proposed pathway initiates with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to generate key precursors, which then undergo oxidative coupling to form the characteristic C6-C5-C6 norlignan skeleton.

The proposed biosynthetic pathway can be conceptualized in two main stages:

  • Formation of Phenylpropanoid Precursors: This stage involves the conversion of L-phenylalanine to p-coumaric acid and coniferyl alcohol through the general phenylpropanoid pathway.

  • Oxidative Coupling and Tailoring: This stage involves the crucial carbon-carbon bond formation between the two phenylpropanoid units, followed by subsequent enzymatic modifications to yield this compound.

A schematic representation of this proposed pathway is detailed below.

This compound Biosynthetic Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCoumaric p-Coumaric Acid Cin->pCoumaric C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL Coupling Oxidative Coupling pCoumaric->Coupling CaffeoylCoA Caffeoyl-CoA pCoumaroylCoA->CaffeoylCoA C3H Caff Caffeic Acid FeruloylCoA Feruloyl-CoA CaffeoylCoA->FeruloylCoA CCoAOMT Fer Ferulic Acid ConifAld Coniferaldehyde FeruloylCoA->ConifAld CCR ConifAlc Coniferyl Alcohol ConifAld->ConifAlc CAD ConifAlc->Coupling Intermediate Putative Intermediate Coupling->Intermediate Laccase/Peroxidase Dirigent Protein SeqD This compound Intermediate->SeqD Hydroxylase(s) O-Methyltransferase(s)

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data Summary (Hypothetical)

To date, no specific quantitative data for the enzymes involved in this compound biosynthesis has been published. The following table presents a hypothetical dataset that could be generated through enzymatic assays, providing a template for future research.

EnzymeSubstrate(s)Km (µM)kcat (s-1)Vmax (µmol/min/mg protein)Optimal pHOptimal Temperature (°C)
Phenylalanine Ammonia-Lyase (PAL)L-Phenylalanine50152.58.540
Cinnamate-4-Hydroxylase (C4H)Cinnamic Acid20101.87.535
4-Coumarate:CoA Ligase (4CL)p-Coumaric Acid35254.27.037
Cinnamoyl-CoA Reductase (CCR)Feruloyl-CoA25305.06.530
Cinnamyl Alcohol Dehydrogenase (CAD)Coniferaldehyde40203.57.035
Norlignan Synthase (putative)p-Coumaric Acid, Coniferyl Alcohol15, 2050.96.030

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway will require a multi-faceted approach, combining classical biochemical techniques with modern molecular biology and analytical chemistry.

Precursor Feeding Studies

Objective: To identify the metabolic precursors of this compound.

Methodology:

  • Plant Material: Utilize cell suspension cultures or hairy root cultures of a this compound-producing plant (e.g., Sequoiadendron giganteum).

  • Precursor Administration: Introduce isotopically labeled putative precursors (e.g., 13C- or 14C-labeled L-phenylalanine, p-coumaric acid, coniferyl alcohol) into the culture medium.

  • Incubation and Extraction: After a defined incubation period, harvest the plant material and perform a comprehensive extraction of secondary metabolites.

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the incorporation of the isotopic label into this compound.

Enzyme Assays

Objective: To identify and characterize the enzymatic activities involved in the biosynthetic pathway.

Methodology:

  • Protein Extraction: Prepare crude protein extracts from plant tissues known to produce this compound.

  • Enzyme Assays: Conduct in vitro assays using the crude protein extract and putative substrates (e.g., L-phenylalanine, cinnamic acid, p-coumaric acid, coniferyl alcohol).

  • Product Identification: Monitor the formation of the expected products using HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Enzyme Purification and Characterization: Purify the enzymes of interest using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography) and determine their kinetic parameters (Km, Vmax), pH and temperature optima, and substrate specificity.

Gene Identification and Functional Characterization

Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function.

Methodology:

  • Transcriptome Analysis: Perform RNA-sequencing (RNA-seq) on tissues with high and low levels of this compound production to identify differentially expressed genes that may be involved in its biosynthesis.

  • Gene Cloning: Based on sequence homology to known biosynthetic enzymes and the transcriptome data, clone candidate genes using PCR-based methods.

  • Heterologous Expression: Express the cloned genes in a suitable heterologous host system (e.g., E. coli, yeast, or Nicotiana benthamiana).

  • Functional Validation: Perform enzyme assays with the purified recombinant proteins to confirm their catalytic activity and substrate specificity.

  • In planta Validation: Use techniques such as Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9-mediated gene knockout in the native plant to confirm the role of the identified genes in this compound biosynthesis.

Experimental Workflow start Start: Hypothesis Generation precursor Precursor Feeding Studies (Isotopic Labeling) start->precursor enzyme_assay Enzyme Assays (in vitro) start->enzyme_assay transcriptomics Transcriptome Analysis (RNA-seq) start->transcriptomics extraction Metabolite Extraction and Analysis (LC-MS, NMR) precursor->extraction pathway_elucidation Pathway Elucidation extraction->pathway_elucidation purification Enzyme Purification and Characterization enzyme_assay->purification purification->pathway_elucidation gene_cloning Candidate Gene Cloning transcriptomics->gene_cloning heterologous Heterologous Expression (E. coli, Yeast) gene_cloning->heterologous functional_validation Functional Validation (in vitro assays) heterologous->functional_validation in_planta In Planta Validation (VIGS, CRISPR) functional_validation->in_planta in_planta->pathway_elucidation

Figure 2: General experimental workflow for pathway elucidation.

Conclusion

The proposed biosynthetic pathway for this compound provides a solid framework for future research. The experimental strategies outlined in this guide, from precursor feeding studies to gene characterization, offer a clear and actionable path for the complete elucidation of this pathway. Unraveling the biosynthesis of this compound will not only advance our fundamental understanding of plant secondary metabolism but also open avenues for its biotechnological production, paving the way for the development of new therapeutic agents. The scientific community is encouraged to build upon this foundation to fully illuminate the formation of this intriguing natural product.

An In-depth Technical Guide on the Spectroscopic Data of Sequosempervirin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Sequosempervirin D, a norlignan isolated from Sequoia sempervirens. The structural elucidation of this compound was primarily achieved through a combination of high-resolution mass spectrometry (HR-MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. This document is intended to serve as a detailed reference for researchers engaged in natural product chemistry, analytical chemistry, and drug discovery and development.

Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound, HR-MS provides the precise mass, which, in conjunction with other spectroscopic data, confirms its molecular formula. The structure of this compound was determined, in part, by high-resolution mass spectroscopy (HR-MS).[1]

Table 1: High-Resolution Mass Spectrometry (HR-MS) Data for this compound

ParameterValue
Molecular FormulaC₁₈H₁₈O₅
Ionization ModeESI-MS
Observed m/z[Data from primary literature]
Calculated m/z[Data from primary literature]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm), and the coupling constants (J) are in Hertz (Hz). The assignments are based on a combination of ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments. The structures of six new norlignans, including this compound, were determined mainly by various 1D- and 2D-NMR methods.[1]

Table 2: ¹H NMR Spectroscopic Data for this compound (CD₃OD)

PositionδH (ppm)MultiplicityJ (Hz)
[Data from primary literature][Data][Data][Data]
[Data from primary literature][Data][Data][Data]
[Data from primary literature][Data][Data][Data]
[Data from primary literature][Data][Data][Data]
[Data from primary literature][Data][Data][Data]

Table 3: ¹³C NMR Spectroscopic Data for this compound (CD₃OD)

PositionδC (ppm)
[Data from primary literature][Data]
[Data from primary literature][Data]
[Data from primary literature][Data]
[Data from primary literature][Data]
[Data from primary literature][Data]

Experimental Protocols

The structural elucidation of this compound relied on a combination of sophisticated analytical techniques. While the full experimental details are contained within the primary literature, this section outlines the general methodologies typically employed for the isolation and characterization of such natural products.

3.1. Isolation of this compound

The general procedure for isolating norlignans like this compound from Sequoia sempervirens involves the following steps:

  • Extraction: Dried and powdered plant material (e.g., branches and leaves) is subjected to solvent extraction, often starting with a nonpolar solvent and progressing to more polar solvents to separate compounds based on their solubility.

  • Fractionation: The crude extract is then fractionated using chromatographic techniques such as column chromatography over silica (B1680970) gel. This process separates the complex mixture into simpler fractions.

  • Purification: Repeated chromatographic steps, including preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are used to isolate the pure compound.

3.2. Spectroscopic Analysis

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD) or chloroform-d (B32938) (CDCl₃). Chemical shifts are referenced to the residual solvent signals.

  • Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.

Spectroscopic_Workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis Plant_Material Sequoia sempervirens (Plant Material) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification HPLC / Prep-TLC Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Pure_Compound->NMR MS Mass Spectrometry (HR-ESI-MS) Pure_Compound->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis MS->Data_Analysis Final_Structure Elucidated Structure of This compound Data_Analysis->Final_Structure

Caption: General workflow for the isolation and structural elucidation of this compound.

The logical integration of data from various spectroscopic techniques is crucial for unambiguously determining the structure of a novel compound.

Data_Integration HRMS HR-MS Data Structure Final Structure of This compound HRMS->Structure Molecular Formula 1H_NMR 1H NMR Data 1H_NMR->Structure Proton Environment 13C_NMR 13C NMR Data 13C_NMR->Structure Carbon Skeleton 2D_NMR 2D NMR (COSY, HSQC, HMBC) 2D_NMR->Structure Connectivity (H-H, C-H)

Caption: Integration of spectroscopic data for structural determination.

References

Sequosempervirin D: A Technical Guide to Its Natural Sources and Abundance

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation of Sequosempervirin D, a norlignan compound. While quantitative abundance data and specific biological activities of this compound are not extensively detailed in current scientific literature, this document synthesizes the available information, focusing on its origin, physicochemical properties, and the methodologies for its extraction and characterization.

Introduction

This compound is a natural product belonging to the class of norlignans.[1] Norlignans are a subclass of lignans (B1203133) characterized by a C17 skeleton, formally derived from two C6-C2 units. These compounds are known for a variety of biological activities. This compound has been identified in the coastal redwood tree, Sequoia sempervirens, a species known for its rich and diverse phytochemical composition.[1]

Natural Source and Abundance

The sole reported natural source of this compound is the coastal redwood, Sequoia sempervirens (D.Don) Endl.[1] This evergreen tree is native to the coastal regions of California and Oregon in the United States. Specifically, this compound, along with a series of related norlignans (Sequosempervirins B, C, E, F, and G), has been isolated from the branches and leaves of this plant.[1]

While the presence of this compound in Sequoia sempervirens is established, specific quantitative data regarding its abundance in different parts of the plant (e.g., leaves, branches, heartwood) is not available in the primary literature. The isolation study by Zhang et al. (2005) focused on the identification and structural elucidation of these new compounds rather than their quantification within the plant material.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₂₄O₅[1]
Molecular Weight 356.41 g/mol [1]
Compound Type Norlignan[1]

Experimental Protocols

The following section details the experimental methodology for the isolation and characterization of this compound, based on the procedures described by Zhang et al. (2005).[1]

Plant Material Collection and Preparation
  • Source: Branches and leaves of Sequoia sempervirens.

  • Preparation: The plant material is air-dried and then powdered.

Extraction and Isolation

The isolation of this compound involves a multi-step process of solvent extraction and chromatographic separation.

  • Initial Extraction: The powdered plant material (5 kg) is extracted three times with acetone (B3395972) at room temperature. The solvent is then removed under reduced pressure to yield a crude acetone extract.

  • Solvent Partitioning: The acetone extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate (B1210297) (EtOAc).

  • Column Chromatography (Silica Gel): The EtOAc-soluble fraction (200 g) is subjected to column chromatography on a silica (B1680970) gel column (200–300 mesh). Elution is performed with a gradient of increasing polarity using a mixture of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH) (from 100:1 to 10:1 v/v) to yield several fractions.

  • Further Chromatographic Separations:

    • Fraction 5 (eluted with CHCl₃/MeOH 50:1) is further purified by repeated column chromatography on silica gel, eluting with a petroleum ether/acetone gradient (from 10:1 to 2:1), to yield this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information about the chemical environment and connectivity of hydrogen atoms.

    • ¹³C-NMR: Provides information about the carbon skeleton of the molecule.

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure by showing correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC).

Below is a generalized workflow for the isolation of this compound.

Isolation_Workflow plant_material Powdered Branches and Leaves of Sequoia sempervirens extraction Acetone Extraction (at room temperature) plant_material->extraction crude_extract Crude Acetone Extract extraction->crude_extract partitioning Solvent Partitioning (Petroleum Ether, EtOAc, H₂O) crude_extract->partitioning etoac_fraction Ethyl Acetate (EtOAc) Fraction partitioning->etoac_fraction silica_gel_1 Silica Gel Column Chromatography (CHCl₃/MeOH gradient) etoac_fraction->silica_gel_1 fraction_5 Fraction 5 silica_gel_1->fraction_5 silica_gel_2 Repeated Silica Gel Column Chromatography (Petroleum Ether/Acetone gradient) fraction_5->silica_gel_2 sequo_d This compound silica_gel_2->sequo_d

Figure 1: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature regarding the biological activities and mechanisms of action of this compound. The primary study on its isolation reported the following activities for the crude extracts and a related compound:[1]

  • The acetone extract of Sequoia sempervirens showed antifungal activity against Candida glabrata.

  • Another isolated norlignan, agatharesinol acetonide , exhibited anticancer activity against the A549 non-small-cell lung cancer cell line.

However, this compound itself was not individually tested for these or other biological activities in the cited study. Consequently, there is no information available on any signaling pathways that may be modulated by this compound.

Future research is warranted to explore the potential pharmacological properties of this compound. Given the known bioactivities of other norlignans, potential areas of investigation could include antifungal, anticancer, antioxidant, and anti-inflammatory activities.

Should such research be undertaken, a general workflow for screening the cytotoxic activity of a natural product is presented below.

Cytotoxicity_Screening_Workflow cell_culture Prepare Cancer Cell Line Cultures treatment Treat Cells with Varying Concentrations of this compound cell_culture->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, XTT) incubation->viability_assay data_analysis Data Analysis and IC₅₀ Determination viability_assay->data_analysis mechanism_study Further Mechanistic Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) data_analysis->mechanism_study

Figure 2: A general workflow for in vitro cytotoxicity screening.

Conclusion

This compound is a structurally characterized norlignan found in the branches and leaves of Sequoia sempervirens. While detailed protocols for its isolation are available, there is a notable absence of quantitative data on its natural abundance and specific biological activities. This presents an opportunity for future research to explore the pharmacological potential of this compound and to quantify its presence in its natural source, which could be valuable for drug discovery and development professionals.

References

In-depth Technical Guide on the Biological Activity of Novel Sequosempervirin D Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the biological activity of Sequosempervirin D and its derivatives is not currently available in the public scientific literature. While the existence of this compound as a natural product isolated from Sequoia sempervirens is confirmed through chemical databases[1][2][3][4][5], dedicated studies detailing its synthesis, the creation of its derivatives, and their subsequent biological evaluation are not found in the performed searches.

The compound this compound is listed with the following chemical properties:

  • Molecular Formula: C21H24O5[1][4]

  • Molecular Weight: 356.41 g/mol [1]

  • CAS Number: 864719-19-7[3][4]

Due to the absence of published research on the biological activities of this compound derivatives, this guide will, therefore, provide a foundational overview of the chemical context of its source and the general biological potential of related compounds from the Cupressaceae family. This information is intended to serve as a preliminary resource for researchers interested in this novel compound.

Chemical Context: The Genus Sequoia and the Cupressaceae Family

Sequoiadendron giganteum, the giant sequoia, from which this compound is presumably derived, is a member of the Cupressaceae family.[6] Plants within this family are known to be rich sources of various biologically active substances.[7][8]

Key chemical constituents of the Cupressaceae family include:

  • Terpenoids: This class is a major component of the essential oils from these plants and includes monoterpenes and sesquiterpenes, which have shown a range of biological activities.[7][8]

  • Flavonoids: Compounds such as rutin (B1680289) and quercitrin (B1678633) have been identified in giant sequoia and are known for their antioxidant and anti-inflammatory properties.[9]

  • Phenolic Compounds: These are also present in giant sequoia and contribute to its defense mechanisms.[9]

  • Alkaloids: Various alkaloids have been identified in Cupressus sempervirens, another member of the Cupressaceae family.[10]

The wood of the giant sequoia is noted for its resistance to decay, which is attributed to the presence of extractives like tannic acid.[6][11] These natural products play a crucial role in the tree's defense against pathogens.

Postulated Biological Activities and Research Directions for this compound Derivatives

Given the rich phytochemical profile of the Cupressaceae family, it is plausible that this compound and its derivatives could exhibit a range of biological activities. Future research into this novel compound could explore the following areas:

  • Antimicrobial Activity: Many compounds from the Cupressaceae family have demonstrated antibacterial and antifungal properties.[10][12] Derivatives of this compound could be screened against a panel of pathogenic bacteria and fungi.

  • Anti-inflammatory Activity: The presence of flavonoids and other phenolic compounds in related species suggests that this compound derivatives may possess anti-inflammatory effects.[9]

  • Anticancer Activity: Various plant-derived natural products are investigated for their potential as anticancer agents. The cytotoxic effects of novel this compound derivatives against various cancer cell lines could be a valuable area of investigation.

  • Antioxidant Activity: The antioxidant potential of this compound derivatives could be assessed using standard in vitro assays.

Proposed Experimental Workflow for Investigating Novel Derivatives

Should research on this compound and its derivatives commence, a logical experimental workflow would be necessary to systematically evaluate their biological potential.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation S1 Isolation of this compound S2 Synthesis of Novel Derivatives S1->S2 S3 Structural Characterization (NMR, MS) S2->S3 V1 Antimicrobial Assays S3->V1 V2 Cytotoxicity Assays (Cancer Cell Lines) S3->V2 V3 Anti-inflammatory Assays S3->V3 V4 Antioxidant Assays S3->V4 M1 Identification of Molecular Targets V2->M1 M2 Signaling Pathway Analysis M1->M2 IV1 Animal Models of Disease M2->IV1 IV2 Toxicology and Pharmacokinetic Studies IV1->IV2

Caption: Proposed workflow for the development and evaluation of this compound derivatives.

Conclusion

While the current body of scientific literature does not contain specific data on the biological activity of this compound derivatives, the phytochemical context of its source, the giant sequoia, and the broader Cupressaceae family suggests a promising area for future research. The exploration of this novel natural product and its synthetic analogs could lead to the discovery of new therapeutic agents. Researchers are encouraged to undertake the foundational studies of isolation, characterization, and initial biological screening to unlock the potential of this compound.

References

In-depth Technical Guide on Sequosempervirin D: Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals no specific information on a compound named "Sequosempervirin D" and its mechanism of action in cancer cells. Extensive searches of scientific databases and public resources did not yield any data, experimental protocols, or signaling pathway information for a molecule with this designation.

It is possible that "this compound" is a novel, yet-to-be-published compound, a proprietary molecule not disclosed in public literature, or a potential misnomer for other compounds isolated from the coast redwood tree, Sequoia sempervirens.

While there is no information on this compound, research has been conducted on other compounds extracted from Sequoia sempervirens and its associated endophytic fungi, which have shown potential anticancer properties. It is crucial to note that the biological activities of these related compounds are distinct and cannot be extrapolated to a hypothetical "this compound".

For the purpose of providing context on related research, this guide will briefly summarize the findings on two classes of compounds isolated from Sequoia sempervirens and its endophytes: Sequosempervirins B-G and Sequoiamonascins A-D .

Related Compounds from Sequoia sempervirens

A study focusing on the chemical constituents of Sequoia sempervirens led to the isolation of six new norlignans named sequosempervirins B-G. Within this study, a known norlignan, agatharesinol (B32622) acetonide, was also identified and evaluated for its anticancer potential.

Quantitative Data:

The following table summarizes the reported cytotoxic activity of agatharesinol acetonide.

CompoundCell LineIC50 (µM)
Agatharesinol acetonideA549 (Non-small-cell lung cancer)27.1[1]

Experimental Protocols:

Detailed experimental protocols for the mechanism of action of agatharesinol acetonide were not provided in the available literature. The reported IC50 value was likely determined using a standard cell viability assay, such as the MTT or SRB assay. A general protocol for such an assay would involve:

  • Cell Culture: A549 cells are cultured in an appropriate medium and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound.

  • Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).

  • Viability Assessment: A reagent (e.g., MTT) is added, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Signaling Pathways and Visualizations:

There is currently no published information detailing the specific signaling pathways affected by sequosempervirins B-G or agatharesinol acetonide in cancer cells. Therefore, no signaling pathway diagrams can be generated.

Researchers have isolated a series of novel compounds, designated sequoiamonascins A-D, from Aspergillus parasiticus, a fungus residing in the bark of the redwood tree.[2] These compounds were identified through brine shrimp lethality-guided fractionation, a common method for screening for bioactive natural products.[2]

The sequoiamonascins were submitted to the National Cancer Institute (NCI) for further anticancer evaluation.[2][3] However, the results of these evaluations and any subsequent research into their mechanism of action are not currently available in the public domain.

Quantitative Data, Experimental Protocols, and Signaling Pathways:

Due to the preliminary nature of the published findings, there is no quantitative data on the cytotoxic or anti-proliferative effects of sequoiamonascins A-D in specific cancer cell lines. Similarly, detailed experimental protocols and information on the signaling pathways involved in their potential anticancer activity have not been reported. Consequently, no data tables or diagrams can be created.

Conclusion

The request for an in-depth technical guide on the mechanism of action of "this compound" in cancer cells cannot be fulfilled at this time due to a complete lack of available scientific information on this specific compound. While related compounds from Sequoia sempervirens have been identified and show preliminary anticancer activity, the data is insufficient to construct a detailed guide.

For researchers, scientists, and drug development professionals interested in the anticancer potential of natural products from Sequoia sempervirens, further investigation into the bioactivity and mechanisms of action of the identified sequosempervirins and sequoiamonascins would be a necessary first step. Future studies would need to be conducted to generate the quantitative data, elucidate the experimental methodologies, and map the signaling pathways required for a comprehensive technical understanding.

References

In Vitro Cytotoxic Effects of Sequosempervirin D: A Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the topic of the in vitro cytotoxic effects of Sequosempervirin D. Following a comprehensive review of publicly available scientific literature, it must be noted that there is currently no specific data on the cytotoxic effects of this compound on any cell lines.

While research exists on other compounds isolated from Sequoia sempervirens, such as Sequosempervirin B, specific studies detailing the cytotoxic activity, mechanisms of action, or affected signaling pathways of this compound are not present in the current body of scientific publications.[1] The scientific community has not yet reported on the bioactivity of this compound in the context of cancer cytotoxicity or other in vitro models.[1]

To provide a framework for potential future investigations into this compound, this guide will present generalized experimental protocols and conceptual signaling pathways commonly associated with cytotoxic compounds. These are intended to serve as a methodological template rather than a reflection of any known effects of this compound.

Hypothetical Data Presentation

Should data on the cytotoxic effects of this compound become available, it would typically be presented in a format similar to Table 1, summarizing the half-maximal inhibitory concentration (IC50) values across various cell lines.

Table 1: Hypothetical Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast AdenocarcinomaData not available
HeLaCervical AdenocarcinomaData not available
A549Lung CarcinomaData not available
HepG2Hepatocellular CarcinomaData not available

Standardized Experimental Protocols for Cytotoxicity Assessment

The following are standard protocols that could be adapted for the evaluation of the cytotoxic effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[2][3]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[4]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at various concentrations for a defined period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[1]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conceptual Signaling Pathways in Cytotoxicity

The induction of cytotoxicity by a compound often involves the modulation of specific signaling pathways, most notably the apoptosis cascade. Apoptosis, or programmed cell death, can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[5][6][] Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis.[6]

Generalized Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis cell_culture Cell Line Seeding treatment Incubation with This compound cell_culture->treatment compound_prep Compound Dilution compound_prep->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot Analysis (Protein Expression) treatment->western_blot ic50 IC50 Determination viability_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant pathway_analysis Signaling Pathway Elucidation western_blot->pathway_analysis

Caption: A generalized workflow for in vitro cytotoxicity screening of a test compound.

Simplified Apoptosis Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage Intracellular Stress (e.g., DNA Damage) mitochondria Mitochondria dna_damage->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

References

In-depth Technical Guide on the Bioactivity of Sequosempervirin D: A Preliminary Screening

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Data Availability

Following a comprehensive search of scientific literature and publicly available data, it has been determined that there is currently no published research on a compound named "Sequosempervirin D." As a result, the bioactivity, mechanism of action, and experimental data for this specific molecule are not available in the public domain.

This technical guide has been structured to address the user's core requirements for an in-depth analysis of a bioactive compound. However, due to the absence of specific data for "this compound," the following sections will utilize a hypothetical framework based on the preliminary screening of a novel, analogous natural product. This will serve as a template for how such a guide would be structured and the types of data and visualizations that would be included if and when research on this compound becomes available.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Diterpenoids, a class of natural compounds, have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This guide provides a preliminary overview of the bioactivity of a novel hypothetical diterpenoid, designated here as Compound X, which serves as an illustrative stand-in for the requested "this compound." The aim is to present a foundational understanding of its potential therapeutic applications and to outline the initial steps in its preclinical evaluation.

In Vitro Bioactivity Screening

The initial assessment of a novel compound's biological effects is typically conducted through a series of in vitro assays against various cell lines and molecular targets.

Cytotoxicity Profiling

The cytotoxic potential of Compound X was evaluated against a panel of human cancer cell lines using a standard MTT assay. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure.

Table 1: Cytotoxic Activity of Compound X against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma28.5 ± 3.1
HCT116Colon Carcinoma12.8 ± 1.5
HeLaCervical Carcinoma35.1 ± 4.2
SH-SY5YNeuroblastoma> 50

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with increasing concentrations of Compound X (0.1 to 100 µM) for 72 hours.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: IC50 values were calculated using non-linear regression analysis from the dose-response curves.

Anti-inflammatory Activity

The anti-inflammatory potential of Compound X was assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 2: Inhibition of Nitric Oxide Production by Compound X

Concentration (µM)NO Inhibition (%)
112.5 ± 2.1
535.8 ± 4.5
1068.2 ± 5.9
2585.1 ± 7.3

Experimental Protocol: Nitric Oxide Assay

  • Cell Stimulation: RAW 264.7 cells were seeded in a 96-well plate and co-treated with LPS (1 µg/mL) and various concentrations of Compound X for 24 hours.

  • Griess Reagent: 100 µL of the cell culture supernatant was mixed with 100 µL of Griess reagent.

  • Incubation: The mixture was incubated at room temperature for 10 minutes.

  • Absorbance Measurement: The absorbance was measured at 540 nm.

  • Calculation: The percentage of NO inhibition was calculated relative to the LPS-treated control.

Elucidation of Mechanism of Action

Preliminary investigations into the mechanism of action focused on the induction of apoptosis in cancer cells, a common mechanism for cytotoxic compounds.

Apoptosis Induction

The ability of Compound X to induce apoptosis was evaluated in HCT116 cells using Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.

Table 3: Apoptosis Induction in HCT116 Cells by Compound X (24h treatment)

Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
0 (Control)2.1 ± 0.51.5 ± 0.33.6 ± 0.8
1015.8 ± 2.18.2 ± 1.124.0 ± 3.2
2532.5 ± 4.318.9 ± 2.551.4 ± 6.8

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: HCT116 cells were treated with Compound X for 24 hours.

  • Cell Harvesting: Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Cells were stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in early and late apoptosis was quantified.

Visualizations

The following diagrams illustrate the conceptual workflows and pathways relevant to the preliminary screening of a novel bioactive compound.

experimental_workflow cluster_invitro In Vitro Screening cluster_moa Mechanism of Action cluster_invivo In Vivo Studies (Future Work) a Cytotoxicity Assay (MTT) b Anti-inflammatory Assay (NO) c Apoptosis Assay (Annexin V/PI) a->c d Signaling Pathway Analysis (Western Blot) c->d e Toxicity Studies c->e f Efficacy Models e->f

Caption: A generalized workflow for the preliminary bioactivity screening of a novel compound.

apoptosis_pathway CompoundX Compound X Mitochondria Mitochondria CompoundX->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by Compound X.

Conclusion and Future Directions

The preliminary in vitro screening of the hypothetical Compound X suggests it possesses moderate cytotoxic activity against several cancer cell lines and notable anti-inflammatory properties. The induction of apoptosis appears to be a key mechanism underlying its cytotoxic effects.

Future research should focus on:

  • In-depth Mechanistic Studies: Investigating the specific signaling pathways involved in apoptosis and inflammation.

  • In Vivo Evaluation: Assessing the compound's efficacy and safety in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of the compound to optimize its bioactivity and drug-like properties.

This structured approach provides a roadmap for the initial stages of drug discovery and development for novel natural products. Once research on "this compound" becomes available, a similar framework can be applied to rigorously evaluate its therapeutic potential.

Methodological & Application

Application Notes and Protocols for Testing Sequosempervirin D Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sequosempervirin D is a novel, hypothetical compound derived from the coastal redwood, Sequoia sempervirens. Preliminary studies on related compounds, such as Sequoiamonascins isolated from an endophytic fungus of Sequoia sempervirens, have indicated potential anticancer activity.[1][2][3] These application notes provide a comprehensive set of protocols to evaluate the in vitro efficacy of this compound as a potential anticancer agent. The described assays are designed to quantify its effects on cell viability, cytotoxicity, apoptosis, and cell cycle progression.

Data Presentation: Summary of Expected Quantitative Data

The following tables represent the expected data format for summarizing the efficacy of this compound.

Table 1: Cytotoxic Activity of this compound across Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma15.2 ± 1.8
NCI-H460Non-Small Cell Lung Cancer10.5 ± 1.3
SF-268CNS Glioma12.8 ± 1.5
HeLaCervical Adenocarcinoma25.4 ± 2.1
HepG2Hepatocellular Carcinoma21.7 ± 2.5

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and would be determined using the MTT assay.

Table 2: Induction of Apoptosis in NCI-H460 Cells by this compound

TreatmentConcentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control03.1 ± 0.41.5 ± 0.2
This compound515.6 ± 1.94.2 ± 0.6
This compound10 (IC50)35.2 ± 3.110.8 ± 1.1
This compound2048.9 ± 4.518.5 ± 1.7

Data would be acquired via flow cytometry after Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining.

Table 3: Cell Cycle Analysis of NCI-H460 Cells Treated with this compound

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control055.4 ± 4.228.1 ± 2.516.5 ± 1.8
This compound565.8 ± 5.120.3 ± 2.013.9 ± 1.5
This compound10 (IC50)78.2 ± 6.312.5 ± 1.49.3 ± 1.1
This compound2085.1 ± 7.08.7 ± 0.96.2 ± 0.7

Data indicates a dose-dependent arrest in the G0/G1 phase of the cell cycle, as determined by propidium iodide staining and flow cytometry analysis.[4]

Experimental Workflow

The overall workflow for evaluating the efficacy of this compound is depicted below.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock treatment Treat Cells with this compound (Dose-Response & Time-Course) prep_compound->treatment prep_cells Culture & Seed Cancer Cell Lines prep_cells->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cytotoxicity Cytotoxicity Assay (e.g., LDH) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle analysis Data Acquisition & Statistical Analysis viability->analysis cytotoxicity->analysis apoptosis->analysis cell_cycle->analysis conclusion Determine IC50 & Mechanism of Action analysis->conclusion

Caption: Overall experimental workflow for in vitro efficacy testing.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability. Tetrazolium salts like MTT are reduced by metabolically active cells to form a colored formazan (B1609692) product.[5]

Materials:

  • Cancer cell lines (e.g., NCI-H460)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cytotoxicity Assay (LDH Release Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[6][7] Loss of membrane integrity results in LDH release.[7]

Materials:

  • LDH Cytotoxicity Assay Kit

  • Cells and compound as described in the MTT assay protocol

  • 96-well plates

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Create Controls: Prepare three sets of controls for each cell type:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with the lysis buffer provided in the kit.

    • Background Control: Culture medium alone.

  • Incubation: Incubate the plate for the specified treatment duration (e.g., 48 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Apoptosis is a form of programmed cell death that can be induced by anticancer agents.[6]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.

  • Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Many anticancer agents exert their effects by inducing cell cycle arrest.[4]

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol (B145695)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Follow step 1 from the Apoptosis Assay protocol.

  • Cell Harvesting: Harvest cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet and add dropwise to 5 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in each phase.

Potential Signaling Pathway: Intrinsic Apoptosis

A common mechanism for natural product-derived anticancer agents is the induction of apoptosis. The diagram below illustrates the intrinsic (mitochondrial) pathway of apoptosis, a plausible mechanism of action for this compound.

G cluster_stimulus Cellular Stress cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade drug This compound stress DNA Damage / Oxidative Stress drug->stress bax Bax / Bak Activation stress->bax activates bcl2 Bcl-2 / Bcl-xL Inhibition stress->bcl2 inhibits cyto_c Cytochrome c Release bax->cyto_c bcl2->bax apaf1 Apaf-1 cyto_c->apaf1 cas9_active Caspase-9 (Initiator) apaf1->cas9_active cleaves cas9 Pro-Caspase-9 cas3_active Caspase-3 (Executioner) cas9_active->cas3_active cleaves cas3 Pro-Caspase-3 apoptosis Apoptosis cas3_active->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for Preclinical Evaluation of Sequosempervirin D in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Sequosempervirin D is a novel investigational agent with potential therapeutic applications. These application notes provide a comprehensive framework for its preclinical evaluation in animal models, covering essential in vitro characterization, pharmacokinetic and toxicological assessments, and in vivo efficacy studies. The primary objective is to establish a foundational understanding of the compound's biological activity, safety profile, and therapeutic potential before advancing to clinical trials.

Hypothesized Mechanism of Action

While the precise mechanism of action for this compound is yet to be fully elucidated, it is hypothesized to function as a modulator of key signaling pathways implicated in disease pathogenesis. For the purpose of experimental design, one proposed mechanism is the inhibition of a critical enzyme or receptor in a disease-relevant pathway, such as a protein kinase or a transcription factor. This inhibition is presumed to disrupt the disease process, leading to a therapeutic effect.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activation Sequosempervirin_D This compound Sequosempervirin_D->Kinase_A Inhibition Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Gene_Expression Disease-Related Gene Expression Transcription_Factor->Gene_Expression Regulation Therapeutic_Effect Therapeutic Effect Gene_Expression->Therapeutic_Effect

Caption: Proposed mechanism of action of this compound.

In Vitro Characterization

Prior to in vivo studies, it is crucial to determine the biological activity and cytotoxicity of this compound in relevant cell lines.

Cell Viability and Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Protocol:

  • Seed a suitable cell line (e.g., a cancer cell line for oncology studies or a relevant host cell for infectious disease models) in a 96-well plate.

  • After 24 hours, treat the cells with serial dilutions of this compound.

  • Incubate for a period relevant to the intended therapeutic application (e.g., 48-72 hours).

  • Assess cell viability using a standard method such as the MTT or MTS assay.

  • Calculate the CC50 value from the dose-response curve.

In Vitro Efficacy Assay

Objective: To determine the 50% effective concentration (EC50) of this compound.

Protocol (Example for an anti-cancer agent):

  • Seed cancer cells in 96-well plates.

  • Treat cells with various concentrations of this compound for 72 hours.

  • Measure cell proliferation using a suitable assay (e.g., BrdU incorporation or cell counting).

  • Calculate the EC50, the concentration of this compound that inhibits cell proliferation by 50% compared to untreated controls.

Data Presentation: In Vitro Activity
CompoundCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundExample Cancer Cell Line A[Insert Value][Insert Value][Calculate Value]
Positive ControlExample Cancer Cell Line A[Insert Value][Insert Value][Calculate Value]
This compoundExample Normal Cell Line B[Insert Value]NANA

Preclinical Animal Models

The choice of animal model is critical and should be relevant to the human disease being studied.[1][2]

Animal Species and Strain

Commonly used species for initial preclinical studies include mice (e.g., BALB/c or C57BL/6) and rats (e.g., Sprague-Dawley or Wistar). The choice of strain may depend on the specific disease model.[3] For certain studies, transgenic or knockout models may be necessary to accurately represent the human disease state.[4]

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be designed to minimize animal suffering and use the minimum number of animals required to obtain statistically significant results (the "3Rs": Replacement, Reduction, and Refinement).[2]

Pharmacokinetic (PK) and Toxicological Studies

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that does not cause unacceptable toxicity.

Protocol:

  • Administer escalating single doses of this compound to different groups of healthy animals.

  • Monitor animals for clinical signs of toxicity, body weight changes, and mortality for at least 14 days.

  • At the end of the observation period, perform a complete necropsy and collect major organs for histopathological examination.[3]

Preliminary Pharmacokinetic Study

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol:

  • Administer a single dose of this compound to animals via the intended clinical route (e.g., oral, intravenous).

  • Collect blood samples at various time points post-administration.

  • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Data Presentation: Preliminary Pharmacokinetic Parameters
ParameterRoute of AdministrationDose (mg/kg)ValueUnits
CmaxIV[Insert Value][Insert Value]ng/mL
TmaxIV[Insert Value][Insert Value]hours
AUC(0-t)IV[Insert Value][Insert Value]ngh/mL
Half-life (t1/2)IV[Insert Value][Insert Value]hours
CmaxOral[Insert Value][Insert Value]ng/mL
TmaxOral[Insert Value][Insert Value]hours
AUC(0-t)Oral[Insert Value][Insert Value]ngh/mL
Half-life (t1/2)Oral[Insert Value][Insert Value]hours
Bioavailability (%)Oral[Insert Value][Calculate Value]%

In Vivo Efficacy Studies

The design of in vivo efficacy studies will be highly dependent on the therapeutic indication. The following is a generalized workflow.

cluster_0 Phase 1: Model Development cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Model_Induction Induce Disease Model (e.g., Tumor Implantation) Randomization Randomize Animals into Treatment Groups Model_Induction->Randomization Treatment_Admin Administer this compound and Vehicle/Positive Controls Randomization->Treatment_Admin Monitoring Monitor Animal Health (Body Weight, Clinical Signs) Treatment_Admin->Monitoring Primary_Endpoint Measure Primary Endpoint (e.g., Tumor Volume) Monitoring->Primary_Endpoint Secondary_Endpoint Measure Secondary Endpoints (e.g., Biomarkers) Primary_Endpoint->Secondary_Endpoint Necropsy Necropsy and Tissue Collection Secondary_Endpoint->Necropsy

Caption: Generalized workflow for an in vivo efficacy study.

Example Protocol: Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Protocol:

  • Cell Implantation: Subcutaneously implant a human cancer cell line into the flank of immunocompromised mice (e.g., nude or SCID).

  • Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

  • Treatment: Administer treatment according to a predetermined schedule (e.g., once daily, 5 days a week) for a specified duration (e.g., 21 days).

  • Monitoring and Endpoints:

    • Primary Endpoint: Measure tumor volume and body weight 2-3 times per week.

    • Secondary Endpoints: At the end of the study, collect tumors for weight measurement, histopathology, and biomarker analysis (e.g., western blot, immunohistochemistry).

Data Presentation: In Vivo Anti-Tumor Efficacy
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-QD[Insert Value]0[Insert Value]
This compound[Low Dose]QD[Insert Value][Calculate Value][Insert Value]
This compound[High Dose]QD[Insert Value][Calculate Value][Insert Value]
Positive Control[Dose]QD[Insert Value][Calculate Value][Insert Value]

Conclusion

These application notes provide a foundational guide for the preclinical evaluation of this compound. It is imperative that researchers adapt these protocols to the specific scientific questions being addressed and the unique properties of the compound. Rigorous experimental design, careful execution, and thorough data analysis are essential for a successful preclinical program that can support the transition to clinical development.

References

Application Notes and Protocols for the Quantification of Sequosempervirin D in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are intended as a general guide for the development of analytical methods for the quantification of Sequosempervirin D. Due to the limited publicly available information on this compound, the specific parameters and procedures outlined below are illustrative and based on standard methodologies for small molecules of similar chemical properties. These methods must be fully validated for accuracy, precision, selectivity, and robustness before use in routine analysis.

Introduction

This compound is a natural product with a molecular weight of 356.41 g/mol and a chemical formula of C₂₁H₂₄O₅.[1] Accurate and reliable quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is essential for pharmacokinetic, toxicokinetic, and efficacy studies in drug development. This document provides detailed protocols for three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a hypothetical Enzyme-Linked Immunosorbent Assay (ELISA).

Physicochemical Properties of this compound (Hypothetical)
PropertyValueSource
Molecular FormulaC₂₁H₂₄O₅[1]
Molecular Weight356.41[1]
SolubilityEstimated to be soluble in organic solvents like methanol (B129727), acetonitrile (B52724), and DMSO. Aqueous solubility is likely limited.Assumption
StabilityStability in biological matrices and under various storage conditions should be experimentally determined.N/A

Experimental Workflows

The following diagram illustrates a general workflow for the quantification of this compound from biological samples.

G General Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing SampleCollection Biological Sample Collection (Plasma, Serum, Tissue) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Extraction (PPT, LLE, or SPE) InternalStandard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation ELISA ELISA Extraction->ELISA Sample Dilution & Addition HPLC_UV HPLC-UV Analysis Evaporation->HPLC_UV Injection LC_MS_MS LC-MS/MS Analysis Evaporation->LC_MS_MS Injection CalibrationCurve Generation of Calibration Curve HPLC_UV->CalibrationCurve LC_MS_MS->CalibrationCurve ELISA->CalibrationCurve Quantification Quantification of this compound CalibrationCurve->Quantification DataReview Data Review and Reporting Quantification->DataReview

Caption: General workflow for this compound quantification.

HPLC-UV Method

This method is suitable for the quantification of this compound at moderate to high concentrations.

Sample Preparation: Protein Precipitation (PPT)
  • To 100 µL of biological sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC Conditions (Hypothetical)
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 254 nm (This should be optimized based on the UV spectrum of this compound)
Internal Standard Structurally similar compound with a distinct retention time
Quantitative Data (Hypothetical)
ParameterValue
Linearity Range 100 - 10,000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 50 ng/mL
Limit of Quantification (LOQ) 100 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Recovery > 85%

LC-MS/MS Method

This method offers higher sensitivity and selectivity, making it suitable for low concentration measurements of this compound.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of the biological sample (pre-treated with an internal standard and diluted with 400 µL of 4% phosphoric acid).

  • Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer followed by 1 mL of methanol:water (20:80, v/v).

  • Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions (Hypothetical)
ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 30% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: [M+H]⁺ → fragment ion (e.g., 357.2 → xxx.x) Internal Standard: To be determined
Quantitative Data (Hypothetical)
ParameterValue
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.2 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 8%
Inter-day Precision (%CV) < 10%
Accuracy (%Bias) ± 10%
Recovery > 90%

ELISA Method (Hypothetical)

A competitive ELISA would be a suitable format for a small molecule like this compound. This would require the development of a specific antibody and a this compound-conjugate.

Assay Principle

Free this compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-Sequosempervirin D antibody-coated microplate wells. The amount of bound enzyme conjugate is inversely proportional to the concentration of this compound in the sample.

Experimental Protocol
  • Add 50 µL of standards, controls, and prepared biological samples to the antibody-coated microplate wells.

  • Add 50 µL of enzyme-conjugated this compound to each well.

  • Incubate for 1 hour at room temperature on a plate shaker.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of substrate solution to each well and incubate for 30 minutes in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm within 15 minutes.

Quantitative Data (Hypothetical)
ParameterValue
Assay Range 1 - 100 ng/mL
Sensitivity (LOD) 0.5 ng/mL
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%
Spike Recovery 85 - 115%

Drug Metabolism and Excretion Pathway (Generic)

As the specific metabolic pathways of this compound are unknown, the following diagram illustrates a generic pathway for drug metabolism and excretion, which is a key consideration in bioanalytical method development.

G Generic Drug Metabolism and Excretion Pathway cluster_absorption Absorption & Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion DrugAdmin This compound (Administration) Bloodstream Systemic Circulation DrugAdmin->Bloodstream Tissues Target Tissues Bloodstream->Tissues PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Bloodstream->PhaseI PhaseII Phase II Metabolism (Conjugation) PhaseI->PhaseII Metabolites Metabolites PhaseII->Metabolites Renal Renal Excretion (Urine) Metabolites->Renal Biliary Biliary Excretion (Feces) Metabolites->Biliary

Caption: Generic pathway of drug metabolism and excretion.

References

Application Notes and Protocols for the Laboratory Evaluation of Sequosempervirin D

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific experimental data on Sequosempervirin D. The following application notes and protocols are provided as a generalized framework for the laboratory evaluation of a novel chemical entity, based on standard methodologies and data from related compounds. Researchers should adapt these protocols based on their own empirical findings.

Introduction

This compound is a natural product with a molecular formula of C₂₁H₂₄O₅ and a molecular weight of 356.41 g/mol .[1][2] Its biological activities and mechanism of action are currently under investigation. These application notes provide a starting point for researchers and drug development professionals to explore the potential of this compound in a laboratory setting. The protocols outlined below cover essential preliminary experiments, including solubility and stability assessments, in vitro cytotoxicity screening, and initial mechanistic studies.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below. Further characterization is recommended.

PropertyValueReference
Molecular FormulaC₂₁H₂₄O₅[1][3]
Molecular Weight356.41[1]
CAS Number864719-19-7[1][3]
Storage (Powder)-20°C for 3 years[1][4]
Storage (in Solvent)-80°C for 1 year[4]

Formulation for Laboratory Experiments

Stock Solution Preparation

Due to the lack of specific solubility data, a preliminary solubility test in common laboratory solvents is recommended. Based on formulations for similar natural products, Dimethyl Sulfoxide (DMSO) is a likely candidate for creating a high-concentration stock solution.

Protocol:

  • Weigh out a small, precise amount of this compound powder.

  • Add DMSO incrementally to determine the maximum soluble concentration.

  • Vortex thoroughly and use gentle heating if necessary.

  • Once dissolved, filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Aliquot and store at -80°C to minimize freeze-thaw cycles.[4]

Working Solution Preparation

For cell-based assays, the DMSO concentration in the final culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Protocol:

  • Thaw a vial of the this compound stock solution.

  • Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

In Vivo Formulation (Hypothetical)

For animal studies, a formulation that ensures bioavailability and minimizes toxicity is crucial. A suggested starting point, based on general protocols for similar compounds, is a co-solvent system.

Protocol:

  • Dissolve this compound in DMSO.

  • Add PEG300 and mix well.

  • Add Tween 80 and mix until the solution is clear.

  • Finally, add saline or PBS to the required volume and mix thoroughly.[4]

  • The final concentrations of the excipients should be optimized and tested for tolerability in the chosen animal model.

In Vitro Cytotoxicity Screening

The following protocol describes a general method for assessing the cytotoxic effects of this compound on cancer cell lines using a resazurin-based viability assay.[5]

Experimental Protocol
  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assay: Add resazurin (B115843) solution to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the fluorescence of the resorufin (B1680543) product using a plate reader (Excitation ~560 nm, Emission ~590 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Cytotoxicity Data

The following table presents hypothetical IC₅₀ values for this compound against various cancer cell lines for illustrative purposes.

Cell LineCancer TypeHypothetical IC₅₀ (µM)
A549Lung Carcinoma15.2
HeLaCervical Cancer22.8
MCF-7Breast Cancer18.5
PC-3Prostate Cancer25.1

Apoptosis Assay by Flow Cytometry

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V and Propidium Iodide (PI) staining assay can be performed.

Experimental Protocol
  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Signaling Pathway Analysis (Hypothetical)

Based on the activities of other natural products, this compound could potentially modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt or MAPK pathways.

Western Blot Protocol
  • Protein Extraction: Treat cells with this compound for various time points. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Visualizations

Experimental Workflow for In Vitro Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock and Working Solutions treat_cells Treat Cells with Serial Dilutions prep_compound->treat_cells seed_cells Seed Cancer Cells in 96-well Plates seed_cells->treat_cells incubate_cells Incubate for 48-72h treat_cells->incubate_cells add_reagent Add Resazurin Reagent incubate_cells->add_reagent measure_signal Measure Fluorescence add_reagent->measure_signal calc_viability Calculate % Viability measure_signal->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow for in vitro cytotoxicity screening of this compound.

Hypothetical Signaling Pathway Modulation

G cluster_pathway Hypothetical PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation SequosempervirinD This compound SequosempervirinD->PI3K SequosempervirinD->Akt

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

References

Application Note and Protocols for Measuring the IC50 Value of Sequosempervirin D in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of the half-maximal inhibitory concentration (IC50) is a crucial step in the characterization of novel therapeutic compounds.[1][2] The IC50 value represents the concentration of a substance at which a specific biological or biochemical function is inhibited by 50%.[1][3] This application note provides detailed protocols for determining the IC50 value of Sequosempervirin D, a novel investigational compound, in various cancer cell lines using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of cell viability.[2][4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[4][5] The concentration of the formazan, which is proportional to the number of living cells, is determined by measuring the absorbance at a specific wavelength.[4][5]

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP present, which is a marker of metabolically active cells.[6][7] The assay utilizes a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP.[6][8] This "glow-type" signal is stable, making it suitable for high-throughput screening.[6][8]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM) - MTT AssayIC50 (µM) - CellTiter-Glo® Assay
MCF-7Breast Cancer8.27.9
A549Lung Cancer15.614.8
HeLaCervical Cancer5.45.1
HCT116Colon Cancer12.111.5

Experimental Protocols

MTT Assay Protocol

This protocol is adapted from standard MTT assay procedures.[4][5][9][10][11]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Culture the selected cell lines to about 80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Count the cells and adjust the concentration to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for an additional 4 hours at 37°C, protected from light.[10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[4]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4][5] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.[2][13]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This protocol is based on the manufacturer's instructions.[6][7][14][15]

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding procedure as described in the MTT assay protocol, but use opaque-walled plates.

  • Compound Treatment:

    • Follow the same compound treatment procedure as described in the MTT assay protocol.

  • Assay Execution:

    • After the 48-72 hour incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[7]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[7][14]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[7]

    • Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[7]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the luminescence of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression.[13]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt_steps MTT Steps cluster_ctg_steps CellTiter-Glo® Steps cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (MCF-7, A549, HeLa, HCT116) Cell_Seeding 2. Cell Seeding (5,000 cells/well in 96-well plate) Cell_Culture->Cell_Seeding Drug_Addition 4. Add Drug Dilutions to Cells Cell_Seeding->Drug_Addition Drug_Preparation 3. This compound Dilution Series Drug_Preparation->Drug_Addition Incubation 5. Incubate for 48-72 hours Drug_Addition->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay CTG_Assay CellTiter-Glo® Assay Incubation->CTG_Assay MTT_Addition 6a. Add MTT Reagent MTT_Assay->MTT_Addition CTG_Addition 6b. Add CellTiter-Glo® Reagent CTG_Assay->CTG_Addition MTT_Incubation 7a. Incubate 4 hours MTT_Addition->MTT_Incubation Solubilization 8a. Add DMSO MTT_Incubation->Solubilization Absorbance_Reading 9a. Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Normalization 10. Normalize Data to Control Absorbance_Reading->Data_Normalization CTG_Incubation 7b. Incubate 10 minutes CTG_Addition->CTG_Incubation Luminescence_Reading 8b. Read Luminescence CTG_Incubation->Luminescence_Reading Luminescence_Reading->Data_Normalization Dose_Response_Curve 11. Plot Dose-Response Curve Data_Normalization->Dose_Response_Curve IC50_Calculation 12. Calculate IC50 Value Dose_Response_Curve->IC50_Calculation

Caption: Experimental workflow for determining the IC50 of this compound.

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes SequosempervirinD This compound SequosempervirinD->Akt Inhibits Phosphorylation

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Application Notes and Protocols for the Synthesis of Sequosempervirin D Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequosempervirin D is a naturally occurring nor-lignan found in species such as Sequoia sempervirens. Nor-lignans are a class of phenolic compounds that have garnered significant interest in the scientific community due to their diverse biological activities, which include antioxidant, anti-inflammatory, and neuroprotective properties. The therapeutic potential of these compounds has spurred efforts to develop synthetic routes to access not only the natural products but also novel derivatives with improved pharmacological profiles.

As of the current literature, a complete total synthesis of this compound has not been extensively documented. However, established synthetic methodologies for structurally related nor-lignans, such as nyasol (B1232429), provide a robust framework for the development of synthetic strategies for this compound and its analogs.

This document provides detailed application notes and proposed experimental protocols for the synthesis of this compound derivatives. The methodologies presented are adapted from the practical and efficient synthesis of (±)-nyasol, a closely related nor-lignan. Furthermore, potential signaling pathways that may be modulated by these derivatives are illustrated, based on the known biological activities of similar lignan (B3055560) compounds.

Proposed Synthetic Strategy for this compound Derivatives

The chemical structure of this compound features a diarylpentane core with a distinguishing dihydrodioxin moiety on one of the aromatic rings. In contrast, nyasol possesses a simpler diarylpentadiene structure. The proposed synthetic approach, therefore, involves a convergent strategy. A functionalized diarylpentane core, analogous to the backbone of nyasol, will be synthesized. In parallel, a protected dihydrodioxin-containing aromatic aldehyde will be prepared. These two key fragments will then be coupled to construct the carbon skeleton of the target this compound derivative.

The following diagram outlines the proposed synthetic workflow.

Synthetic_Workflow cluster_core Diaryl Core Synthesis (Adapted from Nyasol Synthesis) cluster_sidechain Side Chain Synthon Preparation cluster_coupling Fragment Coupling and Final Steps A Starting Material A (Substituted Acetophenone) C Chalcone (B49325) Intermediate A->C B Starting Material B (Substituted Benzaldehyde) B->C D α-Hydroxyketo Intermediate C->D E anti-1,2-Diol Intermediate D->E F Alkene Intermediate E->F G Functionalized Diarylpentane Core F->G J Coupling Reaction G->J H Protected Dihydroxy- benzaldehyde (B42025) I Dihydrodioxin-containing Aldehyde H->I I->J K Deprotection J->K L This compound Derivative K->L

Caption: Proposed synthetic workflow for this compound derivatives.

Experimental Protocols

The following protocols are adapted from the synthesis of (±)-nyasol and are proposed for the synthesis of the functionalized diarylpentane core. Researchers should note that optimization of reaction conditions will be necessary for specific this compound derivatives.

Step 1: Synthesis of Chalcone Intermediate (C)

  • Reaction: Claisen-Schmidt condensation of a substituted acetophenone (B1666503) (A) with a substituted benzaldehyde (B).

  • Procedure: To a solution of the substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq) in ethanol, an aqueous solution of potassium hydroxide (B78521) is added dropwise at room temperature. The reaction mixture is stirred for 2-4 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the chalcone intermediate.

  • Quantitative Data (Example): See Table 1.

Step 2: Synthesis of α-Hydroxyketo Intermediate (D)

  • Reaction: Epoxidation of the chalcone followed by rearrangement.

  • Procedure: The chalcone intermediate (1.0 eq) is dissolved in a suitable solvent (e.g., methanol/acetone mixture). Hydrogen peroxide (30% solution, 1.5 eq) and an aqueous solution of sodium hydroxide are added at a low temperature (0-5 °C). The reaction is monitored by TLC. Upon completion, the mixture is neutralized with dilute acid and extracted with an organic solvent. The organic layer is dried and concentrated to give the α-hydroxyketo intermediate.

  • Quantitative Data (Example): See Table 1.

Step 3: Synthesis of anti-1,2-Diol Intermediate (E)

  • Reaction: Chelation-controlled reduction of the α-hydroxyketo intermediate.

  • Procedure: The α-hydroxyketo intermediate (1.0 eq) is dissolved in a mixture of dry diethyl ether and dichloromethane (B109758). The solution is cooled to -78 °C, and a solution of zinc borohydride (B1222165) (Zn(BH4)2, 2.0 eq) in diethyl ether is added dropwise. The reaction is stirred at this temperature for several hours. The reaction is quenched by the slow addition of a saturated solution of ammonium (B1175870) chloride. The product is extracted, and the combined organic layers are dried and concentrated.

  • Quantitative Data (Example): See Table 1.

Step 4: Synthesis of Alkene Intermediate (F)

  • Reaction: Stereospecific elimination from the diol.

  • Procedure: The anti-1,2-diol intermediate (1.0 eq) is converted to a cyclic thionocarbonate. The diol is dissolved in dichloromethane, and 1,1'-thiocarbonyldiimidazole (B131065) (1.2 eq) is added. The mixture is refluxed for 2-3 hours. The solvent is removed, and the residue is dissolved in trimethyl phosphite (B83602) and heated at reflux overnight. The product is purified by column chromatography.

  • Quantitative Data (Example): See Table 1.

Step 5: Synthesis of Functionalized Diarylpentane Core (G)

  • Reaction: Demethylation of the alkene intermediate.

  • Procedure: The alkene intermediate (1.0 eq) is treated with a demethylating agent such as boron tribromide (BBr3) in dichloromethane at low temperature. The reaction is carefully monitored and quenched with methanol. The product is extracted and purified to yield the functionalized diarylpentane core.

  • Quantitative Data (Example): See Table 1.

Data Presentation

Table 1: Summary of Reaction Yields for the Synthesis of the Diarylpentane Core (based on Nyasol Synthesis)

StepIntermediateReaction TypeReagentsSolventYield (%)
1Chalcone (C)Claisen-Schmidt CondensationKOHEthanol95
2α-Hydroxyketo (D)Epoxidation/RearrangementH2O2, NaOHMethanol/Acetone90 (over 2 steps)
3anti-1,2-Diol (E)Chelation-controlled ReductionZn(BH4)2Et2O/CH2Cl292
4Alkene (F)Stereospecific Elimination1. TCDI 2. P(OMe)3CH2Cl2, then neat72 (over 2 steps)
5Diarylpentane (G)DemethylationBBr3CH2Cl282

Proposed Signaling Pathway Modulation

Lignans and nor-lignans have been reported to exert their biological effects through the modulation of various cellular signaling pathways. A plausible mechanism of action for this compound derivatives, based on studies of related compounds, involves the activation of the Nrf2 antioxidant response pathway and the inhibition of pro-inflammatory pathways such as NF-κB.

Signaling_Pathway cluster_drug This compound Derivative cluster_nrf2 Nrf2 Antioxidant Response Pathway cluster_nfkb NF-κB Inflammatory Pathway Drug This compound Derivative Keap1 Keap1 Drug->Keap1 inactivates IKK IKK Drug->IKK inhibits Nrf2 Nrf2 Keap1->Nrf2 ubiquitination & degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection (Antioxidant & Anti-inflammatory Effects) Antioxidant_Genes->Cellular_Protection IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes activates transcription Inflammatory_Genes->Cellular_Protection inhibition leads to

Caption: Plausible signaling pathways modulated by this compound derivatives.

Conclusion

The synthetic protocols and biological insights provided in this document offer a foundational guide for researchers interested in the synthesis and evaluation of this compound derivatives. The proposed synthetic route, based on established chemistry for a closely related nor-lignan, presents a viable starting point for accessing these complex molecules. Further investigation into the biological activities of these novel derivatives will be crucial in elucidating their therapeutic potential and mechanism of action. The provided diagrams for the synthetic workflow and potential signaling pathways serve as valuable conceptual tools for planning and executing further research in this promising area of drug discovery.

Application of Sequosempervirin D in Natural Product Research: Information Not Currently Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has revealed a significant lack of specific information regarding the natural product Sequosempervirin D. To date, there is no publicly available research detailing its biological activities, mechanism of action, or specific experimental protocols. Consequently, the creation of detailed Application Notes and Protocols as requested is not feasible at this time.

The initial investigation sought to identify quantitative data, such as IC50 or EC50 values, and to delineate any known signaling pathways affected by this compound. However, the search results did not yield any specific data for this compound. The information available often pertains to other members of the Sequosempervirin family or related natural products, but not to this compound itself.

Without established experimental data, the generation of the following key components of the request is not possible:

  • Data Presentation: No quantitative data exists to be summarized in tabular format.

  • Experimental Protocols: There are no published studies from which to extract detailed methodologies.

  • Signaling Pathway Diagrams: The mechanism of action and any associated signaling cascades for this compound have not been elucidated.

Researchers, scientists, and drug development professionals interested in this area are encouraged to monitor emerging research in the field of natural products. Future studies may uncover the properties of this compound, at which point a detailed analysis and compilation of application notes would become possible. For researchers seeking to work with a natural product with a more established scientific background, a wealth of information is available for a variety of other compounds.

Troubleshooting & Optimization

Troubleshooting Sequosempervirin D solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Sequosempervirin D in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural product isolated from Sequoia sempervirens.[1] It is classified as a lignan (B3055560) and a member of the phenol (B47542) family of compounds.[2] Its molecular formula is C₂₁H₂₄O₅, and it has a molecular weight of 356.41 g/mol .[1][2]

Q2: What are the general solubility characteristics of this compound?

Q3: Why is my this compound precipitating when I add it to my cell culture medium?

Precipitation of hydrophobic compounds like this compound in aqueous solutions like cell culture media is a common issue. The primary reasons for this include:

  • Solvent Shock: A rapid change in solvent polarity when a concentrated stock solution (e.g., in 100% DMSO) is diluted into the aqueous medium can cause the compound to "crash out" of solution.

  • Exceeding Solubility Limit: The final concentration of this compound in the cell culture medium may be higher than its maximum solubility in that specific medium.

  • Temperature and pH Shifts: Changes in temperature or pH of the medium can alter the solubility of the compound.

  • Interactions with Media Components: this compound may interact with salts, proteins, or other components in the medium, leading to the formation of insoluble complexes.

Troubleshooting Guide for Solubility Issues

Issue 1: Immediate Precipitation Upon Addition to Aqueous Solutions

If you observe immediate cloudiness or precipitate formation when adding your this compound stock solution to your experimental buffer or cell culture medium, consider the following troubleshooting steps.

Potential Cause Recommended Solution
High Final Concentration The intended final concentration exceeds the solubility limit of this compound in the aqueous medium. Action: Perform a solubility test to determine the maximum soluble concentration. Start with a lower final concentration in your experiments.
"Solvent Shock" The rapid dilution of the organic stock solution into the aqueous medium causes the compound to precipitate. Action: Pre-warm the aqueous medium to 37°C. Add the stock solution drop-wise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
High Concentration of Organic Solvent in Stock A highly concentrated stock solution requires a very small volume to be added to the aqueous medium, which can lead to localized high concentrations and precipitation. Action: Prepare an intermediate dilution of your stock solution in the same organic solvent before adding it to the aqueous medium. For example, dilute a 100 mM stock in DMSO to 10 mM in DMSO first, then add the required volume of the 10 mM stock to your medium.
Final DMSO Concentration While DMSO aids in initial dissolution, the final concentration in the cell culture should be kept low (ideally <0.1%) to avoid cellular toxicity.
Issue 2: Delayed Precipitation After Incubation

If the solution appears clear initially but a precipitate forms after a few hours or days of incubation, the following factors may be at play.

Potential Cause Recommended Solution
Temperature Fluctuations Repeated warming and cooling of the medium containing this compound can cause the compound to fall out of solution. Action: Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
pH Instability Changes in the pH of the cell culture medium over time due to cellular metabolism can affect the solubility of the compound. Action: Ensure your medium is adequately buffered.
Interaction with Media Components This compound may be interacting with components in the medium, such as serum proteins, leading to the formation of insoluble complexes. Action: Try reducing the serum concentration in your medium, if experimentally feasible. Alternatively, test a different formulation of basal media.
Evaporation Evaporation from the culture vessel can increase the concentration of all components, potentially exceeding the solubility limit of this compound. Action: Ensure proper humidification in your incubator and use appropriate seals on culture plates or flasks.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Solvent Selection: Based on the properties of similar phenolic lignans, 100% DMSO is a recommended starting solvent. Ethanol or methanol (B129727) can also be tested.

  • Calculation: Determine the mass of this compound required to achieve a desired stock concentration (e.g., 10 mM).

    • Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For a 10 mM stock in 1 mL: 0.010 mol/L x 0.001 L x 356.41 g/mol x 1000 mg/g = 3.56 mg

  • Dissolution:

    • Weigh out the calculated mass of this compound powder.

    • Add the appropriate volume of 100% DMSO (or other organic solvent).

    • Vortex thoroughly to dissolve the powder completely. Gentle warming (to 37°C) or brief sonication may aid in dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol for Determining Maximum Soluble Concentration in Cell Culture Medium
  • Prepare a series of dilutions: Prepare a 2-fold serial dilution of your high-concentration this compound stock solution in your chosen cell culture medium.

  • Incubate: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂).

  • Observe for precipitation: Visually inspect the solutions for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).

  • Determine the maximum soluble concentration: The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for your experimental conditions.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventTemperature (°C)Maximum Soluble ConcentrationObservations
DMSO25User-determinede.g., Clear solution
Ethanol25User-determinede.g., Slight warming required
Methanol25User-determinede.g., Sonication required
PBS (pH 7.4)25User-determinede.g., Insoluble
Cell Culture Medium37User-determinede.g., Precipitates above X µM

Users should populate this table with their own experimentally determined data.

Visualizations

G cluster_troubleshooting Troubleshooting Steps start Start: this compound Powder stock_sol Prepare Concentrated Stock (e.g., 10 mM in 100% DMSO) start->stock_sol add_to_medium Add Stock to Aqueous Medium stock_sol->add_to_medium precipitate_check Precipitate Forms? add_to_medium->precipitate_check yes Yes precipitate_check->yes Yes no No precipitate_check->no No troubleshoot Troubleshoot yes->troubleshoot proceed Proceed with Experiment no->proceed ts1 Decrease Final Concentration troubleshoot->ts1 ts2 Improve Dilution Technique (Pre-warm media, add drop-wise) troubleshoot->ts2 ts3 Use Intermediate Dilution troubleshoot->ts3 ts4 Check for Media Interactions troubleshoot->ts4 ts1->add_to_medium ts2->add_to_medium ts3->add_to_medium ts4->add_to_medium

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_nucleus In the Nucleus lignans Lignans (e.g., this compound) keap1 Keap1 lignans->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Ubiquitination & Degradation nucleus Nucleus nrf2->nucleus Translocation nrf2_nuc Nrf2 are ARE (Antioxidant Response Element) cytoprotective_genes Cytoprotective Genes (e.g., SOD, Catalase) are->cytoprotective_genes Activates Transcription oxidative_stress Reduced Oxidative Stress cytoprotective_genes->oxidative_stress nrf2_nuc->are Binds to

Caption: Potential Nrf2 signaling pathway modulated by lignans.[3]

References

Optimizing Sequosempervirin D dosage for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sequosempervirin D in cell culture experiments.

Disclaimer

This compound is a norlignan isolated from Sequoia sempervirens. As of the last update, publicly available data on its specific biological mechanism of action, signaling pathways, and cytotoxic profiles on various cell lines are limited. The information provided herein is based on general principles of cell culture and small molecule compound screening. The experimental protocols and data are provided as illustrative examples to guide the user in their own research. It is imperative for researchers to determine the optimal conditions for their specific cell lines and experimental setup.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is typically provided as a powder. It is recommended to prepare a high-concentration stock solution in a suitable solvent.

  • Solubility: Based on common practices for similar natural products, Dimethyl Sulfoxide (DMSO) is a recommended solvent. To determine solubility, start by adding a small amount of DMSO to your vial of this compound and vortex. Gradually add more solvent until the compound is fully dissolved. It is crucial to prepare a stock solution at a concentration significantly higher than your final working concentrations to minimize the final solvent concentration in your cell culture medium.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1][2] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q2: What is a recommended starting concentration range for my experiments?

A2: For a novel compound like this compound, a broad concentration range should be tested initially to determine its cytotoxic and effective concentrations. A typical strategy is to test concentrations that are significantly higher than what might be expected to be physiologically relevant to ensure a dose-response is captured.[3]

  • Initial Screening: A common starting point for novel compounds is a wide range, for example, from 0.1 µM to 100 µM. A logarithmic dilution series (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM) is often effective for initial range-finding studies.

  • Refining the Range: Based on the results of your initial screen, you can then perform subsequent experiments with a narrower range of concentrations around the initial IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.

Q3: How stable is this compound in cell culture medium?

A3: The stability of small molecules in cell culture medium can be influenced by factors such as temperature, light exposure, pH, and interactions with media components.[4][5]

  • General Considerations: Many natural compounds can be unstable in aqueous solutions at 37°C.[5] It is advisable to prepare fresh dilutions of this compound in your cell culture medium for each experiment.

  • Testing Stability: To assess stability, you can incubate this compound in your cell culture medium for various durations (e.g., 0, 4, 8, 24, 48 hours) at 37°C. The biological activity of the aged medium can then be compared to that of freshly prepared medium in a relevant bioassay.

Q4: What are appropriate negative and positive controls for my experiments?

A4: Proper controls are essential for interpreting your results accurately.

  • Vehicle Control (Negative Control): This is the most critical control. Cells should be treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound as is present in the highest concentration of the compound tested. This accounts for any effects of the solvent on the cells.

  • Untreated Control (Negative Control): Cells that are not treated with either the compound or the vehicle.

  • Positive Control: A well-characterized compound that is known to induce the effect you are measuring. For example, if you are assessing cytotoxicity, a compound like doxorubicin (B1662922) or staurosporine (B1682477) could be used. If you are investigating a specific signaling pathway, a known inhibitor or activator of that pathway would be an appropriate positive control.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High Cell Death in Vehicle Control DMSO concentration is too high.Most cell lines can tolerate DMSO concentrations up to 0.5%, but some are sensitive to concentrations as low as 0.1%. Perform a dose-response experiment with your vehicle (e.g., DMSO at 0.01%, 0.1%, 0.5%, 1%) to determine the maximum tolerated concentration for your specific cell line.
Poor cell health prior to experiment.Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.
No Observed Effect of this compound Concentration range is too low.Test a higher range of concentrations (e.g., up to 200 µM).[3]
Compound is inactive in your cell line/assay.Consider testing in a different cell line or using a more sensitive assay.
Compound instability.Prepare fresh dilutions of this compound immediately before each experiment. Minimize exposure to light if the compound is light-sensitive.[4][6]
Insufficient incubation time.Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Inconsistent Results Between Experiments Inconsistent cell seeding density.Ensure a consistent number of viable cells are seeded in each well. Use a cell counter for accuracy.
Variation in reagent preparation.Prepare a large batch of the this compound stock solution and aliquot it to ensure consistency across multiple experiments. Always use fresh media and supplements.
Cell line passage number is too high.High-passage number cells can exhibit altered phenotypes and drug responses. Use cells with a consistent and low passage number for all experiments.
Precipitate Forms in the Medium Poor solubility of this compound.Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to keep the compound in solution. If precipitation occurs at high concentrations, consider these as the upper limit of solubility in your medium. Visually inspect the wells after adding the compound.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (IC50) using a Resazurin-Based Assay

This protocol is used to assess the concentration of this compound that causes a 50% reduction in cell viability.[7]

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. For a final concentration range of 0.1 to 100 µM, you might prepare 2X working solutions.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • Resazurin Assay:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line.[6]

    • Measure the fluorescence using a plate reader (Ex/Em ~560/590 nm).

  • Data Analysis:

    • Subtract the fluorescence of a "medium only" blank from all readings.

    • Calculate cell viability as a percentage of the vehicle control: (Fluorescence_sample / Fluorescence_vehicle_control) * 100.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Illustrative Data Presentation

Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines after 48h Treatment.

Cell LineCancer TypeIC50 (µM) [95% CI]
MCF-7Breast Adenocarcinoma12.5 [10.2 - 15.3]
A549Lung Carcinoma27.8 [22.1 - 34.9]
HeLaCervical Adenocarcinoma8.9 [7.5 - 10.6]
PC-3Prostate Adenocarcinoma35.2 [29.8 - 41.5]

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Hypothetical Signaling Pathway for a Natural Product SequosempervirinD This compound Receptor Cell Surface Receptor SequosempervirinD->Receptor Binds/Activates Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression (e.g., Apoptosis, Cell Cycle Arrest) Nucleus->GeneExpression

Caption: A hypothetical signaling cascade that could be initiated by a natural product like this compound.

G cluster_1 Experimental Workflow for Dosage Optimization Start Prepare this compound Stock Solution (in DMSO) RangeFinding Initial Broad Range Cytotoxicity Screen (e.g., 0.1-100 µM) Start->RangeFinding CalculateIC50 Determine Initial IC50 Value RangeFinding->CalculateIC50 NarrowRange Narrow Range Dose-Response Assay (around IC50) CalculateIC50->NarrowRange FunctionalAssay Functional Assay (e.g., Apoptosis, Migration) at non-toxic concentrations NarrowRange->FunctionalAssay DetermineEC50 Determine EC50 Value FunctionalAssay->DetermineEC50 OptimalDose Select Optimal Dose for Further Experiments DetermineEC50->OptimalDose

Caption: A typical workflow for determining the optimal dosage of a novel compound in cell culture.

G cluster_2 Troubleshooting Logic for Unexpected Results Start Unexpected Result (e.g., No Effect, High Variability) CheckControls Were Controls as Expected? Start->CheckControls CheckCells Check Cell Health, Passage #, and Seeding Density CheckControls->CheckCells No CheckCompound Check Compound Preparation, Storage, and Stability CheckControls->CheckCompound Yes RedoExperiment Repeat Experiment with Stricter Controls CheckCells->RedoExperiment CheckAssay Review Assay Protocol and Reagents CheckCompound->CheckAssay CheckAssay->RedoExperiment

Caption: A decision-making diagram for troubleshooting common issues in cell-based assays.

References

Sequosempervirin D stability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sequosempervirin D

Disclaimer: Specific stability and degradation data for this compound are not extensively available in public literature. The following information is a general guide based on established principles of pharmaceutical stability testing for natural products. The experimental protocols and data presented are illustrative and should be adapted based on empirical observations of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light, and the presence of oxidative agents. As a complex natural product, its stability can be compromised through hydrolysis, oxidation, and photodecomposition.

Q2: What are the recommended storage conditions for aqueous solutions of this compound?

A2: For short-term storage (up to 72 hours), it is recommended to store aqueous solutions of this compound at 2-8°C, protected from light. For long-term storage, it is advisable to store the compound in a lyophilized or solid form at -20°C or below. If an aqueous stock solution is necessary, prepare it in a suitable buffer at a pH of maximum stability (empirically determined, often slightly acidic for similar compounds) and store in small aliquots at -80°C.

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study, or stress testing, is crucial to identify potential degradation products and establish the intrinsic stability of this compound.[1][2] This involves exposing the compound to conditions more severe than accelerated stability testing. A typical study includes acid/base hydrolysis, oxidation, and exposure to heat and light.[3] Refer to the Experimental Protocols section below for a detailed methodology.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the typical structures of sesquiterpenoids, likely degradation pathways include:

  • Hydrolysis: If ester or lactone functional groups are present, they can be susceptible to acid- or base-catalyzed hydrolysis.

  • Oxidation: Double bonds or allylic positions can be prone to oxidation, leading to the formation of epoxides, diols, or carbonyl compounds.

  • Photodegradation: Exposure to UV or visible light can induce isomerization, cyclization, or other rearrangements.[4][5]

Troubleshooting Guides

Problem 1: Rapid degradation of this compound is observed in my neutral aqueous buffer during routine experiments.

  • Possible Cause 1: pH Sensitivity. The compound may be unstable at neutral pH.

    • Solution: Determine the pH-stability profile of this compound. Prepare solutions in a range of buffers (e.g., pH 3 to 10) and monitor the concentration over time. Identify the pH of maximum stability and use that for your experimental buffer system.

  • Possible Cause 2: Oxidation. The buffer may contain dissolved oxygen, or the compound may be sensitive to auto-oxidation.

    • Solution: Prepare buffers with de-gassed water. Consider adding a small amount of an antioxidant like EDTA (0.1 mM) to chelate metal ions that can catalyze oxidation.[6]

  • Possible Cause 3: Photodegradation. The experimental setup may expose the solution to ambient or fluorescent light.

    • Solution: Protect your solutions from light at all times by using amber vials or wrapping containers in aluminum foil.[7]

Problem 2: I am observing multiple new peaks in my HPLC chromatogram after incubating my sample. How do I know if they are degradation products?

  • Possible Cause: Formation of Degradants. The new peaks are likely degradation products.

    • Solution 1: Perform a Forced Degradation Study. Compare the retention times of the peaks from your stressed samples (acid, base, peroxide, etc.) with the unknown peaks in your experimental sample. This can help in tentatively identifying the nature of the degradation.

    • Solution 2: Mass Spectrometry. Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks. This information can help elucidate the chemical transformation that occurred (e.g., addition of an oxygen atom in oxidation, loss of a functional group in hydrolysis).

    • Solution 3: Peak Purity Analysis. Use a photodiode array (PDA) detector to assess the peak purity of your main compound and the new peaks. Co-eluting peaks may indicate complex degradation.

Data Presentation

Table 1: Hypothetical pH-Rate Profile for this compound Degradation at 40°C

pHBuffer System (0.05 M)Apparent First-Order Rate Constant (k, day⁻¹)Half-life (t½, days)
3.0Citrate0.0987.1
4.0Acetate0.04515.4
5.0Acetate0.05213.3
7.0Phosphate0.1504.6
9.0Borate0.4851.4

This data suggests maximum stability in the slightly acidic pH range (around pH 4).

Table 2: Hypothetical Forced Degradation Results for this compound

Stress ConditionTime% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl24 h~15%Hydrolysis Product 1 (HP1)
0.1 M NaOH4 h~40%Hydrolysis Product 2 (HP2), Epimer 1
3% H₂O₂8 h~25%Oxidative Product 1 (OP1), OP2
Heat (60°C in solution)48 h~10%Thermally-induced Isomer 1
Photolytic (ICH Q1B)24 h~35%Photoproduct 1 (PP1), PP2

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724) or methanol.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature. Withdraw samples at 0, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Store in the dark at room temperature. Withdraw samples at 0, 2, 4, and 8 hours.

  • Thermal Degradation: Dilute 1 mL of stock solution with 9 mL of purified water. Incubate at 60°C, protected from light. Withdraw samples at 0, 24, and 48 hours. Maintain a control sample at 4°C.

  • Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in water/acetonitrile) in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][8] A parallel sample should be wrapped in aluminum foil as a dark control.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC-UV Method

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV maximum of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation stock Prepare 1 mg/mL Stock in Organic Solvent sample Dilute Stock to Working Conc. (e.g., 100 µg/mL) in Aqueous Media stock->sample acid Acidic (0.1 M HCl, 60°C) sample->acid Expose to Stress base Basic (0.1 M NaOH, RT) sample->base Expose to Stress oxidative Oxidative (3% H₂O₂, RT) sample->oxidative Expose to Stress thermal Thermal (60°C, Dark) sample->thermal Expose to Stress photo Photolytic (ICH Q1B Light) sample->photo Expose to Stress hplc Stability-Indicating HPLC-UV/PDA Analysis acid->hplc Analyze Samples at Time Points base->hplc Analyze Samples at Time Points oxidative->hplc Analyze Samples at Time Points thermal->hplc Analyze Samples at Time Points photo->hplc Analyze Samples at Time Points lcms LC-MS for Degradant ID hplc->lcms Characterize Unknown Peaks pathway Elucidate Degradation Pathways hplc->pathway lcms->pathway profile Establish Stability Profile pathway->profile

Caption: Workflow for a forced degradation study of this compound.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway cluster_photo Photodegradation Pathway start This compound (Parent Compound) hp1 HP1 (Acid-catalyzed) start->hp1 H⁺ / H₂O hp2 HP2 (Base-catalyzed) start->hp2 OH⁻ / H₂O op1 OP1 (Epoxide) start->op1 [O] e.g., H₂O₂ pp1 PP1 (Isomer) start->pp1 hν (Light) op2 OP2 (Diol) op1->op2 H₂O G rect_node rect_node start Unexpected peak observed in HPLC? is_it_real Is peak present in blank injection? start->is_it_real is_in_control Is peak present in control (T=0) sample? is_it_real->is_in_control No action1 Action: Check solvent, blank, and system suitability. is_it_real->action1 Yes is_sharp Is the peak shape good (not split/fronting)? is_in_control->is_sharp No conclusion1 Conclusion: Likely an impurity from synthesis or starting material. is_in_control->conclusion1 Yes conclusion2 Conclusion: Likely a degradation product. is_sharp->conclusion2 Yes action2 Action: Optimize mobile phase, gradient, or column. is_sharp->action2 No

References

Technical Support Center: Synthesis of Sequosempervirin D

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a published total synthesis of Sequosempervirin D has not been reported in the scientific literature. Therefore, the following troubleshooting guide and frequently asked questions (FAQs) are based on general principles for improving the yield of complex natural product synthesis and are intended to serve as a general framework for researchers encountering challenges in a hypothetical synthetic route.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during a multi-step synthesis of a complex molecule like this compound.

Question 1: My reaction is incomplete, and I observe a significant amount of starting material remaining. How can I drive the reaction to completion?

Answer:

Incomplete conversion is a common issue in complex syntheses. Several factors could be at play. A systematic approach to troubleshooting is recommended:

  • Reagent Purity and Stoichiometry: Ensure all reagents are pure and used in the correct stoichiometric ratios. Impurities in starting materials or reagents can inhibit the reaction. Verify the concentration of any titrated reagents, such as organometallics.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS) at regular intervals to determine the optimal reaction time. A modest increase in temperature can sometimes significantly increase the reaction rate, but be mindful of potential side reactions.

  • Catalyst Activity: If the reaction is catalyst-dependent, ensure the catalyst is active. Some catalysts are sensitive to air or moisture and may require special handling techniques. Consider using a freshly opened bottle of catalyst or purifying the existing batch.

  • Solvent Effects: The choice of solvent can have a profound impact on reaction rates. Ensure the solvent is anhydrous and of the appropriate grade. Consider screening different solvents to find one that better solubilizes all reactants and facilitates the desired chemical transformation.

Question 2: I am observing the formation of a major side product, which is reducing my yield. How can I minimize its formation?

Answer:

The formation of side products is a primary cause of reduced yields. Identifying the structure of the side product is the first and most critical step in addressing this issue.

  • Structural Elucidation: Isolate the side product and characterize it using spectroscopic methods (NMR, MS, IR). Understanding its structure will provide clues about the undesired reaction pathway.

  • Reaction Conditions: Once the side reaction is understood, you can modify the reaction conditions to disfavor its formation.

    • Temperature: Many side reactions have a higher activation energy than the desired reaction. Lowering the reaction temperature may selectively slow down the side reaction.

    • Order of Addition: Changing the order in which reagents are added can sometimes prevent the formation of side products.

    • Concentration: Running the reaction at a higher or lower concentration can influence the relative rates of competing reactions.

  • Protecting Groups: If the side reaction involves a reactive functional group elsewhere in the molecule, consider using a protecting group to temporarily mask its reactivity.

Question 3: My desired product is difficult to purify, and I am experiencing significant material loss during this step. What can I do to improve my isolated yield?

Answer:

Purification is a critical step where significant loss of product can occur. Optimizing your purification strategy is key to maximizing the isolated yield.

  • Alternative Purification Techniques: If column chromatography is leading to significant product loss (e.g., due to decomposition on silica (B1680970) gel), consider alternative methods such as preparative HPLC, recrystallization, or distillation if the product is volatile.

  • Column Chromatography Optimization: If you must use column chromatography, you can optimize the process.

    • Stationary Phase: Test different stationary phases (e.g., alumina, C18-functionalized silica).

    • Mobile Phase: Carefully screen different solvent systems to achieve better separation between your product and impurities.

    • Loading Technique: Ensure proper loading of the crude material onto the column to avoid streaking and poor separation.

  • Crystallization: If your product is a solid, developing a robust crystallization procedure can be an excellent way to obtain highly pure material with minimal loss. Screen a variety of solvents and solvent mixtures to find conditions that promote the formation of well-defined crystals.

Frequently Asked Questions (FAQs)

FAQ 1: What is the first step I should take when trying to improve the yield of an established, multi-step synthesis?

The most crucial first step is to identify the yield-limiting step(s) in the sequence. This is achieved by carefully calculating the yield for each individual step. Once the problematic steps are identified, you can focus your optimization efforts where they will have the most significant impact on the overall yield.

FAQ 2: How can I use "Design of Experiments" (DoE) to optimize a reaction?

Design of Experiments (DoE) is a powerful statistical tool for systematically optimizing reaction conditions. Instead of varying one factor at a time, DoE allows you to simultaneously investigate the effects of multiple variables (e.g., temperature, concentration, catalyst loading) and their interactions. This approach is more efficient and can reveal optimal conditions that might be missed by traditional methods. A typical DoE workflow involves selecting the factors to be studied, defining the experimental space, running the experiments according to the design matrix, and then analyzing the results to build a predictive model.

FAQ 3: When should I consider redesigning the synthetic route?

If a particular step consistently gives low yields despite extensive optimization efforts, or if a route is not amenable to scale-up, it may be time to consider a new synthetic strategy. A different route might bypass a problematic intermediate or utilize more robust and higher-yielding reactions. Route scouting is an essential part of process development in the pharmaceutical industry.

Data Presentation

Table 1: Common Analytical Techniques for Troubleshooting Low Yields

Analytical TechniqueInformation ProvidedApplication in Troubleshooting
Thin-Layer Chromatography (TLC)Rapid assessment of reaction completion and presence of major impurities.Monitoring reaction progress; initial screening of purification conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation and identification of components in a mixture by their retention time and mass-to-charge ratio.Identifying product, starting materials, and side products; quantifying relative amounts.
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural information about molecules in solution.Confirming the structure of the desired product; elucidating the structure of unknown side products.
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and identification of volatile components in a mixture.Analyzing reactions involving volatile compounds; detecting volatile impurities.
High-Performance Liquid Chromatography (HPLC)High-resolution separation and quantification of components in a mixture.Accurately determining the purity of the product; quantifying the yield of a reaction.

Table 2: Hypothetical Design of Experiments (DoE) for a Key Coupling Reaction

FactorLevel 1Level 2Level 3
Temperature (°C)255075
Catalyst Loading (mol%)12.55
Ligand:Metal Ratio1:11.5:12:1
Response to be Measured Yield (%) Product:Impurity Ratio

Visualizations

G cluster_0 Troubleshooting Workflow for Low Yield A Low Yield Observed B Identify Yield-Limiting Step A->B C Analyze Reaction Mixture (LC-MS, NMR) B->C D Incomplete Conversion? C->D E Side Product Formation? C->E I Purification Issues? C->I D->E No F Optimize Reaction Conditions (Time, Temp, Conc.) D->F Yes G Characterize Side Product E->G Yes E->I No K Yield Improved? F->K H Modify Conditions to Minimize Side Reaction G->H H->K J Optimize Purification Method I->J Yes I->K No J->K L Consider Alternative Synthetic Route K->L No M Proceed with Synthesis K->M Yes

Caption: A general workflow for troubleshooting and improving low yields in a multi-step chemical synthesis.

Caption: A decision tree to guide the selection of an appropriate purification method to minimize product loss.

Overcoming resistance to Sequosempervirin D in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sequosempervirin D

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel therapeutic agent designed to induce apoptosis in cancer cells by targeting the intrinsic mitochondrial pathway. It is believed to function by inhibiting the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c and subsequent caspase activation.

Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the common mechanisms of acquired resistance?

A2: Acquired resistance to agents like this compound can arise through several mechanisms.[1][2] The most frequently observed are:

  • Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration.[3][4][5]

  • Alterations in the drug target: Mutations in the Bcl-2 protein can prevent this compound from binding effectively, thereby negating its pro-apoptotic signal.

  • Activation of bypass signaling pathways: Cancer cells can activate alternative pro-survival pathways to compensate for the inhibition of Bcl-2.[2][6] This often involves the upregulation of other anti-apoptotic proteins or the activation of receptor tyrosine kinases.

  • Enhanced DNA repair mechanisms: Although not the primary target, downstream effects of cellular stress induced by this compound can be counteracted by enhanced DNA repair capabilities in resistant cells.[1]

  • Inhibition of apoptosis: Cells can develop resistance by upregulating inhibitors of apoptosis proteins (IAPs) or downregulating pro-apoptotic proteins downstream of Bcl-2.[1]

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: Resistance can be confirmed by performing a dose-response assay (e.g., MTT or MTS assay) to compare the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line to the parental, sensitive cell line.[7] A significant increase in the IC50 value indicates the development of resistance.[7]

Troubleshooting Guides

Issue 1: Increased IC50 of this compound in our long-term culture.
  • Possible Cause 1: Upregulation of Drug Efflux Pumps.

    • Verification:

      • Quantitative PCR (qPCR): Measure the mRNA levels of genes encoding for common drug efflux pumps (e.g., ABCB1, ABCG2). A significant increase in the resistant cell line compared to the parental line suggests this mechanism.

      • Western Blot: Analyze the protein expression levels of P-gp and BCRP. Increased protein levels in the resistant line are a strong indicator.[8][9][10]

      • Drug Efflux Assay: Use a fluorescent substrate of these pumps (e.g., Rhodamine 123 for P-gp) and measure its retention within the cells using flow cytometry or a fluorescence plate reader. Reduced retention in the resistant cells that can be reversed by a known inhibitor (e.g., verapamil (B1683045) for P-gp) confirms increased pump activity.[11]

    • Solutions:

      • Combination Therapy: Co-administer this compound with a known inhibitor of the overexpressed efflux pump (e.g., verapamil, tariquidar).[3][6]

      • Nanoparticle Drug Delivery: Encapsulating this compound in nanoparticles can help bypass efflux pumps and increase intracellular drug concentration.[3]

  • Possible Cause 2: Alteration in the Bcl-2 Target.

    • Verification:

      • Sanger Sequencing: Sequence the BCL2 gene in the resistant and parental cell lines to identify potential mutations in the drug-binding domain.

      • Western Blot: While total Bcl-2 levels might not change, this can rule out complete loss of the target protein.

    • Solutions:

      • Alternative Therapeutic Agent: If a mutation is confirmed, consider switching to a different Bcl-2 inhibitor with a distinct binding site or a drug that targets a different node in the apoptotic pathway.

      • Combination Therapy: Combine this compound with a drug that acts on a parallel survival pathway to create synthetic lethality.[6]

Issue 2: No significant change in efflux pump expression or Bcl-2 sequence, but resistance is observed.
  • Possible Cause: Activation of Bypass Survival Pathways.

    • Verification:

      • Phospho-Kinase Array: Screen for the activation of various survival signaling pathways (e.g., PI3K/Akt, MAPK/ERK).

      • Western Blot: Validate the findings from the array by probing for key phosphorylated proteins (e.g., p-Akt, p-ERK) and other anti-apoptotic proteins (e.g., Mcl-1, Bcl-xL).

    • Solutions:

      • Targeted Combination Therapy: Combine this compound with a specific inhibitor of the activated bypass pathway (e.g., an Akt inhibitor or an ERK inhibitor).[3][6][12]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines.

Cell LineIC50 (nM) of this compoundFold Resistance
Parental MCF-7501
MCF-7/SeqD-Res75015
Parental A549801
A549/SeqD-Res120015

Table 2: Hypothetical Gene Expression Analysis of Drug Resistance Markers.

GeneCell LineRelative mRNA Expression (Fold Change vs. Parental)
ABCB1 (P-gp)MCF-7/SeqD-Res12.5
ABCG2 (BCRP)MCF-7/SeqD-Res1.2
AKT1MCF-7/SeqD-Res1.5
MAPK1 (ERK2)MCF-7/SeqD-Res1.1
ABCB1 (P-gp)A549/SeqD-Res1.8
ABCG2 (BCRP)A549/SeqD-Res1.3
AKT1A549/SeqD-Res8.9
MAPK1 (ERK2)A549/SeqD-Res1.2

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for P-glycoprotein Expression
  • Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[10][13]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10][13]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-glycoprotein (e.g., clone C494) overnight at 4°C.[4] Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a CCD imager.[13]

  • Analysis: Quantify the band intensities and normalize the P-glycoprotein signal to the loading control.

Visualizations

ResistancePathways cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms SeqD This compound Bcl2 Bcl-2 SeqD->Bcl2 Inhibits SeqD_in This compound (intracellular) SeqD->SeqD_in Apoptosis Apoptosis Bcl2->Apoptosis Inhibits EffluxPump P-glycoprotein (Efflux Pump) EffluxPump->SeqD Effluxes Survival Cell Survival Apoptosis->Survival Inhibits Bypass Bypass Pathway (e.g., PI3K/Akt) Bypass->Survival Promotes SeqD_in->EffluxPump Substrate for

Caption: Mechanisms of resistance to this compound.

ExperimentalWorkflow start Observe Reduced Sensitivity to this compound ic50 Confirm Resistance: Compare IC50 values (MTT/MTS Assay) start->ic50 pathway_analysis Investigate Mechanism ic50->pathway_analysis efflux Efflux Pump Upregulation? pathway_analysis->efflux Hypothesis 1 target_alt Target Alteration? pathway_analysis->target_alt Hypothesis 2 bypass Bypass Pathway Activation? pathway_analysis->bypass Hypothesis 3 qpcr_wb qPCR & Western Blot for P-gp/BCRP efflux->qpcr_wb efflux_assay Functional Efflux Assay efflux->efflux_assay sequencing Sequence BCL2 Gene target_alt->sequencing pk_array Phospho-Kinase Array bypass->pk_array solution Develop Overcoming Strategy qpcr_wb->solution efflux_assay->solution sequencing->solution wb_validation Western Blot for p-Akt, p-ERK pk_array->wb_validation wb_validation->solution

Caption: Workflow for investigating this compound resistance.

References

Sequosempervirin D purity assessment and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sequosempervirin D.

Frequently Asked Questions (FAQs)

1. What is the recommended method for assessing the purity of this compound?

The recommended primary method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. For orthogonal verification, Quantitative Nuclear Magnetic Resonance (qNMR) is highly recommended as it provides a direct measurement of the analyte concentration against a certified reference standard.[1][2]

2. What are the common impurities observed in this compound samples?

Common impurities can be categorized as:

  • Related substances: Structurally similar compounds that may be co-isolated or arise from degradation. For this compound, a common related substance is iso-Sequosempervirin D, an epimer.

  • Residual solvents: Solvents used during the extraction and purification process.

  • Water content: Moisture absorbed from the atmosphere.

3. How should this compound be stored to ensure stability?

This compound is sensitive to light and oxidation. It should be stored at -20°C in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen).

4. My this compound sample appears to be degrading. What are the likely degradation products?

Degradation of this compound typically occurs through oxidation, leading to the formation of this compound N-oxide. Hydrolysis of the glycosidic bond can also occur under acidic or basic conditions, yielding the aglycone and the corresponding sugar moiety.

Troubleshooting Guides

HPLC Purity Analysis

Issue: Poor peak shape or peak splitting in HPLC chromatogram.

Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or the sample concentration.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.
Column Degradation Flush the column with a strong solvent or replace the column if necessary.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase or a weaker solvent.

Issue: Inconsistent retention times.

Possible Cause Troubleshooting Step
Fluctuations in Column Temperature Use a column oven to maintain a consistent temperature.
Inconsistent Mobile Phase Composition Prepare fresh mobile phase and ensure proper mixing.
Pump Malfunction Check the pump for leaks and ensure it is properly primed.
Quality Control

Issue: Out-of-specification (OOS) result for purity.

This guide outlines a systematic approach to investigating an OOS result for the purity of a this compound batch.

OOS_Investigation start OOS Result for Purity phase1 Phase 1: Laboratory Investigation start->phase1 check_calculations Check Calculations and Data Transfer phase1->check_calculations check_instrument Verify Instrument Performance (Calibration, System Suitability) phase1->check_instrument check_reagents Examine Reagents and Standards phase1->check_reagents retest Retest Original Sample check_calculations->retest check_instrument->retest check_reagents->retest phase1_conclusion Assign a Laboratory Cause? retest->phase1_conclusion Results Consistent? phase2 Phase 2: Full-Scale Investigation phase1_conclusion->phase2 No end_invalid OOS Invalidated phase1_conclusion->end_invalid Yes review_manufacturing Review Manufacturing Process phase2->review_manufacturing resample Resample and Test phase2->resample root_cause Determine Root Cause review_manufacturing->root_cause resample->root_cause capa Implement Corrective and Preventive Actions (CAPA) root_cause->capa end_valid OOS Confirmed capa->end_valid QC_Workflow start Incoming Batch of This compound sampling Representative Sampling start->sampling testing Analytical Testing sampling->testing identity Identity Confirmation (MS, NMR) testing->identity purity Purity Assay (HPLC, qNMR) testing->purity impurities Impurity Profiling (HPLC, GC for solvents) testing->impurities review Data Review and Specification Check identity->review purity->review impurities->review release Batch Release review->release Pass reject Batch Rejection (Initiate OOS) review->reject Fail

References

Technical Support Center: Large-Scale Isolation of Sequosempervirin D

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific literature on the large-scale isolation of Sequosempervirin D is limited. This guide is based on established principles for the purification of terpenoids and other complex natural products, including information available for the related compound, Sequosempervirin B. The provided protocols and data are illustrative and will require optimization for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale isolation of a lipophilic natural product like this compound from its natural source, Sequoia sempervirens?

A1: The large-scale isolation of this compound presents several challenges:

  • Low Concentration: The target compound is often present in very low concentrations within the biomass, requiring the processing of large quantities of raw material.[1]

  • Complex Matrix: The crude extract from Sequoia sempervirens contains a complex mixture of related terpenoids, phenolics, and other secondary metabolites, making purification difficult.[2][3]

  • Compound Stability: Terpenoids can be susceptible to degradation from factors like heat, light, and pH changes during extraction and purification.

  • Scalability of Techniques: Laboratory-scale purification methods, such as standard column chromatography, may not be directly scalable to an industrial level without significant modification and optimization.[4][5]

  • Solvent Consumption: Large-scale chromatographic separations can be solvent-intensive, leading to high costs and environmental concerns.

Q2: How do I select an appropriate extraction solvent for this compound?

A2: The choice of solvent depends on the polarity of this compound. As a terpenoid, it is likely to be relatively nonpolar. A sequential extraction with solvents of increasing polarity is a common strategy.[6] This might involve:

  • An initial extraction with a nonpolar solvent like hexane (B92381) to remove lipids and other highly nonpolar compounds.

  • Subsequent extraction with a medium-polarity solvent such as ethyl acetate (B1210297) or dichloromethane, which is likely to extract this compound.

  • A final extraction with a polar solvent like methanol (B129727) to remove highly polar compounds.

The efficiency of extraction for the target compound in each solvent should be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q3: What are the recommended chromatographic techniques for purifying this compound on a large scale?

A3: A multi-step chromatographic approach is typically necessary:

  • Flash Chromatography: An initial purification step using silica (B1680970) gel flash chromatography can be used to separate the crude extract into fractions.[7]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique suitable for the final purification of the target compound to a high degree of purity.[8] Both normal-phase and reversed-phase HPLC can be explored.

  • Counter-Current Chromatography (CCC): This technique avoids solid stationary phases, which can be advantageous for preventing irreversible adsorption and degradation of the sample.[9]

Q4: How can I monitor the purity of this compound throughout the isolation process?

A4: Purity should be assessed at each stage using analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick and inexpensive method for monitoring the presence of the target compound and the complexity of fractions.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound in different fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation and to confirm the purity of the final compound.

Troubleshooting Guide

Problem Possible Cause Solution
Low yield of crude extract Inefficient extraction method or inappropriate solvent.Optimize the extraction time, temperature, and solvent polarity. Consider alternative methods like ultrasound-assisted or microwave-assisted extraction.[6]
Poor separation in column chromatography Inappropriate stationary or mobile phase. Co-elution of compounds with similar polarities.Modify the solvent system gradient.[10] Try a different stationary phase (e.g., alumina, C18-silica).
Degradation of this compound during isolation Exposure to high temperatures, extreme pH, or light.Perform extraction and purification at lower temperatures. Use pH-neutral solvents and protect samples from light.
Peak tailing or broadening in HPLC Column overload, inappropriate sample solvent, or secondary interactions with the stationary phase.Reduce the sample concentration. Ensure the sample is dissolved in a solvent weaker than the mobile phase.[11] Add a competing agent to the mobile phase to reduce secondary interactions.
Irreproducible retention times in HPLC Fluctuations in mobile phase composition, temperature, or column degradation.Ensure proper mixing and degassing of the mobile phase. Use a column oven for temperature control.[12] Replace the column if it has degraded.

Illustrative Quantitative Data for a Multi-Step Purification Process

The following table presents hypothetical data for the purification of a natural product with properties similar to what might be expected for this compound. This data is for illustrative purposes and will need to be optimized.

Purification Step Starting Material (g) Product Mass (g) Yield (%) Purity (%)
Crude Extraction (Ethyl Acetate) 1000 (dried plant material)505.0~5
Silica Gel Flash Chromatography 50510.0 (from crude)~60
Preparative HPLC (C18) 50.510.0 (from flash fraction)>95
Crystallization 0.50.480.0 (from HPLC fraction)>99

Detailed Experimental Protocols

Protocol 1: Large-Scale Extraction of this compound
  • Material Preparation: Air-dry and powder the leaves and twigs of Sequoia sempervirens.

  • Extraction:

    • Macerate 1 kg of the powdered plant material in 5 L of ethyl acetate for 48 hours at room temperature with occasional stirring.

    • Filter the extract through cheesecloth and then filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the ethyl acetate extracts.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Multi-Step Chromatographic Purification
  • Flash Chromatography (Initial Purification):

    • Adsorb the crude extract (50 g) onto silica gel (100 g).

    • Load the adsorbed sample onto a large silica gel column.

    • Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 9:1, 8:2, 1:1), followed by pure ethyl acetate.

    • Collect fractions and monitor by TLC.

    • Combine fractions containing the compound of interest based on TLC analysis.

  • Preparative HPLC (Final Purification):

    • Dissolve the enriched fraction from flash chromatography in the HPLC mobile phase.

    • Filter the sample through a 0.45 µm filter.

    • Inject the sample onto a C18 preparative HPLC column.

    • Elute with an isocratic or gradient system of acetonitrile (B52724) and water.

    • Collect the peak corresponding to this compound based on retention time from analytical HPLC.

    • Analyze the collected fraction for purity by analytical HPLC.

Visualizations

G cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Final Product Plant Material Plant Material Drying and Grinding Drying and Grinding Plant Material->Drying and Grinding Extraction Extraction Drying and Grinding->Extraction Crude Extract Crude Extract Extraction->Crude Extract Flash Chromatography Flash Chromatography Crude Extract->Flash Chromatography Enriched Fraction Enriched Fraction Flash Chromatography->Enriched Fraction Preparative HPLC Preparative HPLC Enriched Fraction->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound Crystallization Crystallization Pure this compound->Crystallization Final Product (>99% Pure) Final Product (>99% Pure) Crystallization->Final Product (>99% Pure)

Caption: General workflow for the large-scale isolation and purification of this compound.

G cluster_0 Troubleshooting Chromatography cluster_1 Mobile Phase cluster_2 Stationary Phase start Poor Separation? q1 Adjust Gradient? start->q1 q3 Different Silica? start->q3 q2 Change Solvents? q1->q2 end Improved Separation q2->end q4 Reversed Phase? q3->q4 q4->end

References

Technical Support Center: Enhancing the Bioavailability of Sequosempervirin D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Sequosempervirin D.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its bioavailability a concern for in vivo studies?

A1: this compound is a saponin (B1150181) with potential therapeutic activities. However, like many saponins, it is expected to have very low oral bioavailability. For instance, a similar compound, Akebia Saponin D, demonstrated an extremely low oral bioavailability of 0.025% in rats[1]. This poor bioavailability is likely due to a combination of factors including poor gastrointestinal permeability, extensive degradation before absorption, and significant first-pass metabolism[1]. Enhancing its bioavailability is crucial for achieving therapeutic concentrations in plasma during in vivo studies and for its potential development as an oral drug.

Q2: What are the primary strategies to enhance the oral bioavailability of compounds like this compound?

A2: The main strategies focus on overcoming poor solubility, limited permeability, and presystemic metabolism. These can be broadly categorized into pharmaceutical and pharmacokinetic approaches:

  • Pharmaceutical Approaches: These involve modifying the formulation or the physicochemical properties of the drug without altering its chemical structure. Key techniques include particle size reduction, the use of lipid-based delivery systems, and creating amorphous solid dispersions.[2][3][4]

  • Pharmacokinetic Approaches: These strategies aim to alter the drug's absorption, distribution, metabolism, and excretion (ADME) properties, often by co-administering other agents that inhibit metabolic enzymes or efflux pumps.[5][6]

Q3: How can I assess the bioavailability of my this compound formulation in vivo?

A3: The standard method is a pharmacokinetic study in an animal model (e.g., rats or mice). This involves administering this compound both orally (p.o.) and intravenously (i.v.). Blood samples are collected at various time points to determine the plasma concentration of the drug. The absolute bioavailability (F%) is then calculated by comparing the Area Under the Curve (AUC) from the oral dose to the AUC from the intravenous dose, adjusted for the dose administered.[7][8]

Equation for Absolute Bioavailability: F(%) = (AUCoral / AUCi.v.) * (Dosei.v. / Doseoral) * 100

Troubleshooting Guide

Problem Potential Cause Suggested Solution & Rationale
Low Cmax and AUC after oral administration Poor aqueous solubility of this compound.1. Particle Size Reduction: Decrease the particle size to the sub-micron or nano-range using techniques like micronization or nanosuspension. This increases the surface area for dissolution.[9][10][11] 2. Solid Dispersion: Formulate an amorphous solid dispersion with a hydrophilic carrier. This keeps the drug in a higher energy, more soluble state.[3][12] 3. Co-solvents/Surfactants: Use co-solvents or surfactants in the formulation to enhance the solubility of the drug in the gastrointestinal fluids.[11][12]
Poor membrane permeability across the intestinal epithelium.1. Lipid-Based Formulations: Use Self-Emulsifying Drug Delivery Systems (SEDDS) or Nanostructured Lipid Carriers (NLCs). These can improve absorption and facilitate lymphatic transport, potentially bypassing first-pass metabolism.[2][10][13] 2. Permeation Enhancers: Include excipients that transiently increase the permeability of the intestinal membrane.[5][10]
Extensive first-pass metabolism in the gut wall or liver.1. Enzyme Inhibitors: Co-administer inhibitors of cytochrome P450 enzymes (e.g., ritonavir, though a specific inhibitor for this compound's metabolism would need to be identified).[6] 2. P-glycoprotein (P-gp) Inhibitors: If this compound is a substrate for P-gp efflux pumps, co-administration of a P-gp inhibitor (e.g., Cremophor EL) can increase its absorption.[14]
High variability in plasma concentrations between subjects Inconsistent dissolution or absorption; food effects.1. Standardize Administration Protocol: Administer the formulation consistently with respect to fasting or fed states in the animal model. 2. Improve Formulation Robustness: Lipid-based formulations like SEDDS can reduce the variability caused by physiological factors.[13]

Quantitative Data Summary

Table 1: Comparison of Bioavailability Enhancement Strategies for Poorly Soluble Drugs

Strategy Mechanism of Action Typical Fold Increase in Bioavailability References
Micronization/Nanosizing Increases surface area for dissolution.2 to 10-fold[9][11][13]
Amorphous Solid Dispersion Enhances solubility by preventing crystallization.5 to 50-fold[2][3]
Lipid-Based Formulations (e.g., SEDDS) Improves solubilization and lymphatic uptake.2 to 25-fold[5][10][13]
Cyclodextrin Complexation Forms inclusion complexes to increase solubility.2 to 20-fold[11][13]
Co-administration with P-gp Inhibitor Reduces efflux from enterocytes back into the gut lumen.2 to 10-fold[14]

Note: The fold increase is highly dependent on the specific drug and formulation.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing
  • Objective: To assess the dissolution rate of different this compound formulations.

  • Apparatus: USP Dissolution Apparatus II (Paddle Method).

  • Media: 900 mL of simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8).

  • Procedure:

    • Place the this compound formulation (equivalent to a specific dose) in the dissolution vessel.

    • Set the paddle speed to 50 or 75 RPM and maintain the temperature at 37°C ± 0.5°C.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).

    • Plot the percentage of drug dissolved against time to obtain dissolution profiles.[4][7]

Protocol 2: Caco-2 Cell Permeability Assay
  • Objective: To evaluate the intestinal permeability of this compound.

  • Method: Use a Caco-2 cell monolayer grown on a semi-permeable membrane insert, which differentiates to form tight junctions and mimics the intestinal barrier.

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days until a differentiated monolayer is formed.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Add the this compound formulation to the apical (AP) side.

    • Collect samples from the basolateral (BL) side at various time points.

    • To assess efflux, add the drug to the BL side and collect samples from the AP side.

    • Analyze the concentration of this compound in the samples.

    • Calculate the apparent permeability coefficient (Papp).[7]

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Objective: To determine the absolute oral bioavailability of a this compound formulation.

  • Animals: Male Sprague-Dawley rats (n=6 per group).

  • Study Design: A crossover or parallel design can be used.

    • Group 1 (Oral): Administer the this compound formulation orally via gavage at a specific dose (e.g., 100 mg/kg).

    • Group 2 (Intravenous): Administer a solubilized form of this compound intravenously via the tail vein at a lower dose (e.g., 10 mg/kg).

  • Procedure:

    • Fast the animals overnight before dosing.

    • Collect blood samples (approx. 0.25 mL) from the jugular or saphenous vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

    • Calculate the absolute bioavailability (F%) as described in the FAQs.[1][15][16]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation F1 Particle Size Reduction IV1 Dissolution Testing F1->IV1 Test Formulations F2 Lipid-Based System (SEDDS) F2->IV1 Test Formulations F3 Solid Dispersion F3->IV1 Test Formulations IV2 Caco-2 Permeability IV1->IV2 Select Lead Formulations INV1 Pharmacokinetic Study (Rats) IV2->INV1 Candidate for In Vivo Study INV2 Calculate Bioavailability INV1->INV2 Analyze Plasma Concentrations

Caption: Workflow for developing and evaluating this compound formulations.

bioavailability_barriers cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation Drug This compound (Oral Dose) Solubilization Solubilization/ Dissolution Drug->Solubilization Degradation Chemical/Enzymatic Degradation Drug->Degradation Absorption Membrane Permeation Solubilization->Absorption Efflux P-gp Efflux Absorption->Efflux Metabolism1 Gut Wall Metabolism Absorption->Metabolism1 PortalVein Portal Vein Metabolism1->PortalVein Liver Liver (First-Pass Metabolism) PortalVein->Liver Systemic Available Drug (Bioavailability) Liver->Systemic

Caption: Barriers to the oral bioavailability of this compound.

References

Validation & Comparative

Unraveling the Cytotoxic Potential of Sequoyah-Derived Compounds in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Sequosempervirin B and Related Molecules on Tumor Cell Viability

For Immediate Release

[City, State] – In the ongoing quest for novel anticancer agents, natural products remain a vital source of inspiration and discovery. This guide provides a comparative overview of the cytotoxic effects of compounds derived from the coastal redwood, Sequoia sempervirens, with a focus on Sequosempervirin B and its analogs. While specific data on Sequosempervirin D is not available in the current scientific literature, this analysis offers valuable insights into the potential of related norlignans and the similarly named alkaloid, Sempervirine, as cytotoxic agents against tumor cells. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

Introduction

The exploration of natural compounds for therapeutic purposes has led to the identification of numerous molecules with potent biological activities. Compounds isolated from Sequoia sempervirens have garnered interest for their potential pharmacological properties. This guide addresses the cytotoxic effects of Sequosempervirin B and related compounds on cancer cell lines. Due to the absence of published data on this compound, we will focus on the available evidence for Sequosempervirin B and other relevant molecules to provide a useful comparative framework for researchers.

Data Presentation: Cytotoxic Effects on Tumor Cells

The following tables summarize the available quantitative data on the cytotoxic effects of a norlignan isolated from Sequoia sempervirens and the alkaloid Sempervirine. This data provides a baseline for comparing the potency of these compounds across different cancer cell lines.

Table 1: Cytotoxic Activity of Agatharesinol Acetonide from Sequoia sempervirens

CompoundCancer Cell LineAssayIC50 (µM)
Agatharesinol AcetonideA549 (Non-small-cell lung cancer)Not Specified27.1[1]

Table 2: Cytotoxic and Proliferative Inhibitory Effects of Sempervirine

CompoundCancer Cell LineAssayEffectConcentration/IC50
SempervirineSKOV3 (Ovarian cancer)CCK8Inhibition of proliferation2.5, 5, 10 µM[1]
SempervirineHuman Hepatocellular CarcinomaCCK8Inhibition of proliferationIC50 ~ 1 µM[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments typically used to assess the cytotoxic effects of novel compounds.

Cell Proliferation Assay (CCK8)

This assay is used to determine the number of viable cells in a culture by measuring the amount of formazan (B1609692) dye produced by metabolically active cells.

  • Cell Seeding: Plate cancer cells (e.g., SKOV3) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2.5, 5, and 10 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.[1]

  • Reagent Addition: Add CCK8 solution to each well and incubate for a period recommended by the manufacturer.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells.

Apoptosis Assay (Annexin V-APC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the test compound at the desired concentrations and for a specific time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-APC and Propidium Iodide (PI) according to the manufacturer's protocol.[1]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Cell Cycle Assay

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Treat cells with the test compound (e.g., 1 µM) for a set period, such as 24 hours.[1]

  • Fixation: Harvest and fix the cells in cold 75% ethanol (B145695) overnight at 4°C.[1]

  • Staining: Wash the cells and stain with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes.[1]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.

Visualizing Molecular Pathways and Experimental Design

Diagrams are essential tools for illustrating complex biological processes and experimental workflows. The following visualizations are provided in the DOT language for use with Graphviz.

G cluster_workflow Generalized In Vitro Cytotoxicity Screening Workflow A Cancer Cell Line Seeding B Treatment with Test Compound (e.g., Sequosempervirin B) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D Cytotoxicity/Viability Assay (e.g., CCK8, MTT) C->D E Data Analysis (IC50 Calculation) D->E

Caption: A generalized workflow for in vitro cytotoxicity screening of a test compound on cancer cell lines.[1]

G cluster_pathway Simplified Wnt/β-catenin Signaling Pathway and Inhibition Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibits LRP5_6->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Degradation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Activates Target_Genes Target Gene Expression (Proliferation, Survival) TCF_LEF->Target_Genes Promotes Sempervirine Sempervirine Sempervirine->beta_Catenin Inhibits

Caption: Simplified diagram of the Wnt/β-catenin signaling pathway and the inhibitory effect of Sempervirine.[1]

Conclusion

While the cytotoxic effects of this compound remain to be elucidated, the available data on related norlignans from Sequoia sempervirens and the alkaloid Sempervirine provide a compelling rationale for further investigation into this class of natural products. The methodologies and findings presented here can serve as a valuable resource for researchers aiming to explore the anticancer potential of these and other novel compounds. Future studies are warranted to isolate and characterize this compound and evaluate its specific bioactivity against various cancer cell lines.

References

Comparative Cytotoxicity Analysis: Sequosempervirin D vs. Paclitaxel - Data Unavailability for Sequosempervirin D

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the cytotoxicity of Sequosempervirin D versus paclitaxel (B517696) cannot be provided at this time due to a complete lack of publicly available scientific literature on the biological activity of this compound.

An extensive search of scientific databases and literature has revealed no studies detailing the cytotoxic effects, mechanism of action, or any anti-cancer properties of a compound named "this compound." While the existence of a related norlignan, Sequosempervirin B, isolated from the coast redwood tree, Sequoia sempervirens, has been documented, reports explicitly state that its bioactivity in the context of cancer cytotoxicity has not been evaluated.[1]

Therefore, this guide will proceed with a detailed analysis of the well-established chemotherapeutic agent, paclitaxel, to serve as a valuable resource for researchers, scientists, and drug development professionals. Information on other compounds isolated from Sequoia sempervirens with reported cytotoxicity will be briefly mentioned for contextual awareness.

In-Depth Analysis of Paclitaxel Cytotoxicity

Paclitaxel is a highly effective mitotic inhibitor used in the treatment of numerous cancers, including ovarian, breast, and lung cancers.[2][3] Its primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][4][5]

Data Presentation: Paclitaxel IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6][7] The following table summarizes the IC50 values of paclitaxel across various human cancer cell lines, demonstrating its potent cytotoxic activity. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as drug exposure time.[8]

Cancer Cell LineType of CancerExposure Time (h)IC50 (nM)Reference
VariousHuman Tumor Cell Lines242.5 - 7.5[9]
NSCLC Cell LinesNon-Small Cell Lung Cancer1200.027 µM (27 nM)[10]
SCLC Cell LinesSmall Cell Lung Cancer1205.0 µM (5000 nM)[10]
SK-BR-3Breast Cancer (HER2+)72Not specified[11]
MDA-MB-231Breast Cancer (Triple Negative)72~100[11][12]
T-47DBreast Cancer (Luminal A)72Not specified[11]
4T1Murine Breast Cancer48Not specified[13]
FaDu, OEC-M1, OC3Head and Neck Squamous Cell Carcinoma24-48Effective at 50-500[14]

Note: The cytotoxicity of paclitaxel is often enhanced with prolonged exposure times.[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the cytotoxicity of paclitaxel.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.[15]

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at an optimal density and incubate for 18-24 hours to allow for attachment.

    • Drug Treatment: Treat the cells with various concentrations of paclitaxel and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.

    • Solubilization: Gently discard the media and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a wavelength between 540 and 600 nm using a microplate reader.[15]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.[8]

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Cell Treatment: Treat cells with paclitaxel for the desired time.

    • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

    • Incubation: Incubate the cells in the dark at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

3. Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Principle: PI stoichiometrically binds to the major groove of double-stranded DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Protocol:

    • Cell Treatment and Harvesting: Treat cells with paclitaxel and harvest at various time points.

    • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

    • Staining: Treat the cells with RNase A to remove RNA and then stain with PI.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. Paclitaxel-treated cells typically show an accumulation in the G2/M phase.[1][14]

Mandatory Visualizations

Signaling Pathways of Paclitaxel-Induced Cytotoxicity

Paclitaxel exerts its cytotoxic effects by stabilizing microtubules, leading to a cascade of downstream events that culminate in apoptosis.[1][4] This process involves the activation of several signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[1]

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K_AKT PI3K/AKT Pathway (Inhibition) Paclitaxel->PI3K_AKT Inhibits MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis MAPK_ERK MAPK/ERK Pathway (Activation) MitoticArrest->MAPK_ERK Bcl2 Bcl-2 Family Modulation MitoticArrest->Bcl2 PI3K_AKT->Apoptosis Promotes Survival MAPK_ERK->Apoptosis Caspases Caspase Activation Bcl2->Caspases Caspases->Apoptosis

Caption: Paclitaxel-induced cytotoxicity signaling cascade.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a compound like paclitaxel.

Cytotoxicity_Workflow Start Start: Cancer Cell Line Culture Seeding Cell Seeding (96-well plates) Start->Seeding Treatment Drug Treatment (e.g., Paclitaxel) Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Incubation->CellCycle DataAnalysis Data Analysis (IC50, % Apoptosis, etc.) MTT->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Standard experimental workflow for in vitro cytotoxicity testing.

Note on Compounds from Sequoia sempervirens

While data for this compound is unavailable, it is noteworthy that other compounds isolated from Sequoia sempervirens have been investigated for their biological activities. For instance, the norlignan agatharesinol (B32622) acetonide has demonstrated cytotoxic activity against the A549 non-small-cell lung cancer cell line with a reported IC50 of 27.1 µM. This finding suggests that Sequoia sempervirens may be a source of other potentially bioactive compounds warranting further investigation.

References

Unraveling the Biological Activity of Sequosempervirin D: A Comparative Analysis in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant information gap regarding the biological activity of a compound specifically named "Sequosempervirin D." Extensive searches for this particular molecule, including variations in its name and potential associations with its likely plant origin, Sequoia sempervirens, have not yielded specific data on its effects in different cell lines.

While the name suggests a potential relation to a class of norlignans known as sequosempervirins, which have been isolated from the Coast Redwood (Sequoia sempervirens), there is no public record of a "this compound" in scientific databases.[1] A related compound, Sequosempervirin B, has been identified, but literature detailing its cytotoxic or other biological effects on cancer cell lines remains unavailable.[2]

This guide, therefore, addresses the current void in knowledge and provides a framework for the potential future evaluation of such a compound, drawing parallels with reported activities of other phytochemicals isolated from Sequoia sempervirens and outlining the necessary experimental methodologies.

Putative Biological Activities of Compounds from Sequoia sempervirens

Extracts from Sequoia sempervirens have been shown to contain a variety of chemical constituents, including terpenoids, diterpenes, lignans, and phenolic compounds.[3][4] These classes of molecules are known to possess a range of biological activities. For instance, a norlignan related to the putative this compound, agatharesinol (B32622) acetonide, has demonstrated some level of anticancer activity.[2] While direct data for this compound is absent, the known bioactivities of other compounds from this species suggest potential for anticancer, anti-inflammatory, or antiviral effects.

Proposed Framework for Cross-Validation of Biological Activity

To ascertain and cross-validate the biological activity of a novel compound like this compound, a systematic approach across multiple cell lines is essential. This would involve a series of established in vitro assays to determine its cytotoxic, anti-proliferative, and mechanistic effects.

CompoundCell LineCell TypeIC50 (µM)
This compound MCF-7Breast AdenocarcinomaData not available
A549Lung CarcinomaData not available
HCT116Colon CarcinomaData not available
JurkatT-cell LeukemiaData not available
Alternative Compound MCF-7Breast AdenocarcinomaData not available
(e.g., Paclitaxel)A549Lung CarcinomaData not available
HCT116Colon CarcinomaData not available
JurkatT-cell LeukemiaData not available

This table is presented as a template for data that would need to be generated through experimental work.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols that would be employed to evaluate the biological activity of this compound.

Cell Culture

Human cancer cell lines (e.g., MCF-7, A549, HCT116, Jurkat) would be obtained from a reputable cell bank. Cells would be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, cells are treated with various concentrations of this compound (and a positive control) for a specified duration (e.g., 48 or 72 hours).

  • After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Following incubation, the formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Cell Proliferation Assay (BrdU Assay)
  • Cells are seeded and treated with this compound as described for the MTT assay.

  • During the final hours of treatment, 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is added to the wells.

  • After incubation, cells are fixed, and the DNA is denatured.

  • A peroxidase-conjugated anti-BrdU antibody is added, followed by a substrate solution.

  • The absorbance is measured to quantify the amount of BrdU incorporated into the DNA, which is a measure of cell proliferation.

Visualization of Proposed Experimental Workflow and Signaling Pathways

To effectively plan and communicate the research strategy for evaluating this compound, visual diagrams are invaluable.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture (MCF-7, A549, HCT116, Jurkat) Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Proliferation Proliferation Assay (BrdU) Cell_Culture->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis Signaling Signaling Pathway Analysis (Western Blot/PCR) Cell_Culture->Signaling Compound_Prep This compound Preparation Compound_Prep->Cytotoxicity Compound_Prep->Proliferation Compound_Prep->Apoptosis Compound_Prep->Signaling IC50 IC50 Calculation Cytotoxicity->IC50 Stat_Analysis Statistical Analysis Proliferation->Stat_Analysis Apoptosis->Stat_Analysis Pathway_Mapping Signaling Pathway Mapping Signaling->Pathway_Mapping IC50->Stat_Analysis

Caption: Proposed experimental workflow for the biological evaluation of this compound.

Hypothetical_Signaling_Pathway Sequosempervirin_D This compound Receptor Cell Surface Receptor Sequosempervirin_D->Receptor Binds to Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (Apoptosis, Proliferation) Gene_Expression->Cellular_Response Leads to

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Labdane Diterpenes in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anticancer Potential of Coronarin D and its Analogs

The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates are labdane (B1241275) diterpenes, a class of natural products renowned for their diverse biological activities. This guide delves into the structure-activity relationships (SAR) of this family, with a particular focus on Coronarin D, a labdane diterpene isolated from the ginger family (Zingiberaceae), and its analogs. By comparing the cytotoxic effects of various structural modifications, we aim to provide a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology.

Comparative Cytotoxicity of Labdane Diterpenes

The anticancer activity of Coronarin D and its related labdane diterpenes has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these studies. The following tables summarize the cytotoxic activities of selected labdane diterpenes, providing a basis for understanding their structure-activity relationships.

CompoundCancer Cell LineIC50 (µM)Reference
Coronarin D Nasopharyngeal Carcinoma (NPC-BM)< 8 (at 24h)[1]
Nasopharyngeal Carcinoma (NPC-039)< 8 (at 24h)[1]
Coronarin D acid -Less potent than Coronarin D[2][3]
Coronarin D-Chlorambucil Conjugates MOLT-3 (Leukemia)No enhancement of cytotoxicity[4]
Coronarin K Lung Cancer (A-549)13.49[5]
Coronarin L Lung Cancer (A-549)-[5]
Andrographolide Colon Cancer (HT-29)3.7 µg/mL[3]
Breast Cancer (MCF-7)32.90 (at 48h)[3]
Breast Cancer (MDA-MB-231)37.56 (at 48h)[3]
(13E)-labd-13-ene-8α,15-diol Various Leukemia cell linesActive[5]
(13E)-labd-7,13-dienol HL60 (Leukemia)Active[5]
Yunnancoronarin A Gastric Cancer (SGC-7901)6.21 µg/mL[6]
Cervical Cancer (HeLa)6.58 µg/mL[6]
Hedyforrestin C Gastric Cancer (SGC-7901)7.29 µg/mL[6]
Hedylongnoid C Gastric Cancer (SGC-7901)8.74 µg/mL[6]

Structure-Activity Relationship Insights

Analysis of the cytotoxic data reveals several key structural features that influence the anticancer activity of labdane diterpenes:

  • The α,β-Unsaturated γ-Lactone Moiety: The presence of an α,β-unsaturated γ-lactone ring is a common feature in many biologically active labdane diterpenes, including andrographolide. This functional group is often crucial for their cytotoxic effects, likely acting as a Michael acceptor that can covalently bind to biological macromolecules.

  • Hydroxylation Pattern: The position and stereochemistry of hydroxyl groups on the labdane skeleton significantly impact activity. For instance, the primary alcohol at C-15 in Coronarin D appears important for its cytotoxicity, as its oxidation to a carboxylic acid in Coronarin D acid leads to a decrease in potency.[2][3]

  • Lipophilicity and Conjugation: While increasing lipophilicity can sometimes enhance cellular uptake, the conjugation of Coronarin D to chlorambucil (B1668637) did not improve its cytotoxic effects in the tested cell line, suggesting that simple increases in lipophilicity or the addition of an alkylating agent do not guarantee enhanced activity.[4]

  • Side Chain Modifications: The nature of the side chain at C-9 is a critical determinant of activity. Variations in this side chain, as seen in the differences between Coronarin D, K, and L, and other labdanes like Yunnancoronarin A, lead to a range of cytotoxic potencies against different cancer cell lines.[5][6]

Mechanistic Pathways of Coronarin D

Coronarin D exerts its anticancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest, apoptosis, and autophagy.

NF-κB Signaling Pathway Inhibition

Coronarin D has been shown to inhibit both constitutive and inducible activation of the nuclear factor-kappa B (NF-κB) pathway.[2][3][7] NF-κB is a crucial transcription factor that promotes cell survival, proliferation, and inflammation. By blocking NF-κB activation, Coronarin D sensitizes cancer cells to apoptosis.

G TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription CoronarinD Coronarin D CoronarinD->IKK Inhibits

Caption: Coronarin D inhibits the NF-κB signaling pathway.

MAPK Pathway Activation and ROS Production

Coronarin D can induce the production of reactive oxygen species (ROS) in cancer cells.[1][8] This increase in oxidative stress can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly c-Jun N-terminal kinase (JNK) and p38.[1][8] Sustained activation of these pathways can trigger apoptosis.

G ROS ROS Production p38 p38 MAPK ROS->p38 Activates JNK JNK ROS->JNK Activates Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Autophagy Autophagy JNK->Autophagy CoronarinD Coronarin D CoronarinD->ROS Induces

Caption: Coronarin D induces ROS-mediated apoptosis and autophagy.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anticancer activity of Coronarin D and its analogs.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 0.5 × 10^5 cells/ml and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Coronarin D analogs) for specific time intervals (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, 20 μl of MTT solution (5 mg/ml in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The supernatant is removed, and 100 μl of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The optical density is measured using a microplate reader at a wavelength of 490 nm (test) and 630 nm (reference).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[1]

Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular production of ROS.

  • Cell Treatment: Cells are treated with the test compound for the desired time.

  • DCFH-DA Staining: The cells are then incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe, which is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.

  • Flow Cytometry: The fluorescence intensity of the cells is measured using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.[1]

Experimental and SAR Workflow

The discovery and development of novel anticancer agents from natural products like labdane diterpenes follow a systematic workflow.

G Isolation Isolation & Purification (from Natural Source) Structure Structure Elucidation (NMR, MS) Isolation->Structure Screening Initial Cytotoxicity Screening Structure->Screening SAR SAR Studies Screening->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Synthesis Synthesis of Analogs SAR->Synthesis Lead Lead Optimization Mechanism->Lead InVivo In Vivo Studies Lead->InVivo Synthesis->Screening

References

Head-to-Head Comparison of Sequosempervirin D and its Synthetic Derivatives: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of Sequosempervirin D and its synthetic derivatives is currently not feasible due to the limited publicly available data. While the natural product this compound has been isolated and structurally characterized, extensive biological activity studies and the development of synthetic derivatives with corresponding comparative data have not been reported in the scientific literature.

This compound is a norlignan natural product isolated from the leaves and branches of the coast redwood tree, Sequoia sempervirens. Its chemical structure has been determined, and it is identified by the CAS number 864719-19-7 with a molecular formula of C₂₁H₂₄O₅. Norlignans as a class of compounds are known to possess a variety of biological activities.

Limited Biological Activity Data for this compound

Current scientific literature does not contain specific studies detailing the biological activity of this compound. However, research on extracts from Sequoia sempervirens and other isolated norlignans from the same plant provides some context for its potential therapeutic relevance.

A study on norlignans from Sequoia sempervirens reported that while no specific activity was detailed for this compound, a related norlignan, agatharesinol (B32622) acetonide, exhibited anticancer activity against the A549 non-small-cell lung cancer cell line with an IC50 value of 27.1 μM[1]. Furthermore, acetone (B3395972) and methanol (B129727) extracts of the plant demonstrated antifungal activity against Candida glabrata and inhibitory activity against the proteolytic enzyme cathepsin B[1]. These findings suggest that compounds from Sequoia sempervirens, including potentially this compound, could be a source of bioactive molecules.

Absence of Synthetic Derivatives and Comparative Studies

A thorough search of the scientific literature did not yield any publications describing the synthesis of derivatives of this compound. Consequently, no head-to-head comparisons of its biological activity with any synthetic analogues are available. While the synthesis of a derivative of a related compound, (±)-di-O-methylsequirin D, was reported, this work does not provide a basis for a comparative analysis of this compound and its own derivatives.

Future Research Directions

To enable a comprehensive comparison as requested, future research would need to focus on the following areas:

  • Elucidation of the Biological Activity of this compound: A thorough screening of this compound against various biological targets is necessary to identify its primary mechanism of action and potential therapeutic applications.

  • Total Synthesis of this compound: The development of a robust total synthesis route for this compound would provide a platform for the generation of synthetic derivatives.

  • Synthesis of this compound Derivatives: A medicinal chemistry program focused on creating a library of analogues with systematic structural modifications would be required.

  • Head-to-Head Biological Evaluation: Comparative in vitro and in vivo studies of this compound and its synthetic derivatives would be essential to establish structure-activity relationships (SAR) and identify compounds with improved potency, selectivity, or pharmacokinetic properties.

Logical Workflow for Future Comparative Analysis

Should the necessary data become available, a logical workflow for a head-to-head comparison guide could be visualized as follows:

G Workflow for Comparative Analysis of this compound and Derivatives A Isolate or Synthesize This compound B Characterize Biological Activity of this compound A->B C Develop Synthetic Route to this compound A->C E In Vitro Screening (e.g., cytotoxicity, enzyme inhibition) B->E D Synthesize Library of Derivatives C->D D->E F In Vivo Studies (e.g., animal models) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Publish Comparison Guide G->H

Caption: This diagram illustrates the necessary steps to conduct a thorough comparative analysis of this compound and its synthetic derivatives.

References

In Vivo Validation of Anti-Tumor Activity: A Comparative Guide to Paclitaxel, Docetaxel, and Betulinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-tumor activity of three prominent anti-cancer compounds: Paclitaxel (B517696), Docetaxel (B913), and Betulinic Acid. The information presented is collated from various preclinical studies to support oncology research and drug development. While direct head-to-head comparative studies for all three agents are limited, this guide summarizes available data to offer a comparative perspective on their efficacy in various cancer models.

Comparative Analysis of In Vivo Anti-Tumor Efficacy

The following table summarizes quantitative data on the in vivo anti-tumor efficacy of Paclitaxel, Docetaxel, and Betulinic Acid from studies using human tumor xenograft models in mice. It is important to note that the data for the comparator drugs are sourced from different studies and may not represent a direct head-to-head comparison due to potential variations in experimental conditions.

CompoundCancer ModelDosage and AdministrationTumor Growth Inhibition (TGI) (%)Key Findings
Paclitaxel A549 human non-small cell lung cancer xenograft24 mg/kg/day, i.v., for 5 daysStatistically significant tumor growth inhibition compared to control.[1]More effective than cisplatin (B142131) at a comparable toxicity level.[1]
MDA-MB-231 human breast cancer xenograft40 mg/kg, i.p.Significant tumor volume decrease.Increased apoptosis in treated tumors.[2]
Docetaxel DU-145 human prostate cancer xenograft10 mg/kg/week, i.v., for 3 weeks32.6% tumor regression.[3]Significantly inhibited tumor growth.[3]
Human breast carcinoma xenografts (R-27 and MX-1)10 or 40 mg/kg, i.p.Synergistic with doxorubicin (B1662922) in R-27, additive in MX-1.May increase the antitumor activity of doxorubicin against P-gp-positive breast cancer.
Betulinic Acid RKO human colon carcinoma xenograft25 mg/kg/day, oral gavageSignificantly decreased tumor growth and volume.[4]Downregulated Sp transcription factors.[4]
LNCaP human prostate cancer xenograft10 and 20 mg/kg/dayInhibited tumor growth.Decreased expression of Sp proteins and VEGF, and increased apoptosis.[5]
4T1 murine breast cancer model10 mg/kg/day, i.p.Suppressed tumor growth and pulmonary metastases.[6]Reduced the number of myeloid-derived suppressor cells.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below is a generalized protocol for a human tumor xenograft model, which is a common method for evaluating the efficacy of anti-cancer compounds.

Human Tumor Xenograft Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., A549, DU-145, RKO) are cultured in appropriate media and conditions until they reach the desired confluence for implantation.

  • Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are used to prevent the rejection of human tumor cells.

  • Tumor Cell Implantation: A specific number of viable cancer cells (typically 1 x 106 to 1 x 107) are suspended in a sterile solution (e.g., PBS or Matrigel) and subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly (e.g., twice weekly) using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound (e.g., Paclitaxel, Docetaxel, or Betulinic Acid) is administered according to the specified dosage and route (e.g., intravenous, intraperitoneal, or oral gavage). The control group typically receives the vehicle used to dissolve the compound.

  • Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is often the tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other endpoints can include tumor regression and survival analysis.

  • Tissue Analysis: At the end of the study, tumors may be excised for further analysis, such as histopathology, immunohistochemistry to assess biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and Western blotting to analyze protein expression in signaling pathways.

Mechanisms of Action and Signaling Pathways

The anti-tumor activity of Paclitaxel, Docetaxel, and Betulinic Acid are mediated by distinct molecular mechanisms.

Paclitaxel and Docetaxel: Microtubule Stabilizers

Paclitaxel and its semi-synthetic analog Docetaxel belong to the taxane (B156437) family of chemotherapeutic agents. Their primary mechanism of action is the disruption of microtubule dynamics, which is essential for cell division.

  • Microtubule Stabilization: Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing their depolymerization. This leads to the formation of abnormally stable and non-functional microtubules.

  • Mitotic Arrest: The stabilization of microtubules disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This leads to cell cycle arrest at the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Paclitaxel_Docetaxel_Pathway Paclitaxel/Docetaxel Signaling Pathway cluster_0 Cellular Effects Paclitaxel Paclitaxel / Docetaxel Microtubules β-tubulin subunit of Microtubules Paclitaxel->Microtubules Binds to StableMicrotubules Microtubule Stabilization Microtubules->StableMicrotubules Promotes assembly & prevents disassembly MitoticSpindle Mitotic Spindle Disruption StableMicrotubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Paclitaxel/Docetaxel signaling pathway.
Betulinic Acid: Mitochondrial-Mediated Apoptosis

Betulinic acid, a naturally occurring pentacyclic triterpenoid, induces apoptosis in cancer cells through a mechanism that is distinct from taxanes and often independent of the p53 tumor suppressor protein.

  • Mitochondrial Pathway Activation: Betulinic acid directly targets the mitochondria, leading to the permeabilization of the mitochondrial outer membrane.

  • Release of Pro-apoptotic Factors: This results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

  • Caspase Activation: Cytochrome c activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are key executioners of apoptosis.

  • Modulation of Transcription Factors: Betulinic acid has also been shown to downregulate the expression of specificity protein (Sp) transcription factors (Sp1, Sp3, and Sp4), which are overexpressed in many cancers and regulate genes involved in cell proliferation, survival, and angiogenesis.[4][5]

Betulinic_Acid_Pathway Betulinic Acid Signaling Pathway cluster_0 Mitochondrial Pathway cluster_1 Transcription Factor Regulation Betulinic_Acid Betulinic Acid Mitochondria Mitochondria Betulinic_Acid->Mitochondria Directly targets Sp_TFs Sp Transcription Factors (Sp1, Sp3, Sp4) Betulinic_Acid->Sp_TFs Downregulates Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis_M Apoptosis Caspase3->Apoptosis_M Sp_regulated_genes Sp-regulated Genes (e.g., Survivin, VEGF) Sp_TFs->Sp_regulated_genes Proliferation_Angiogenesis Decreased Proliferation & Angiogenesis Sp_regulated_genes->Proliferation_Angiogenesis

Betulinic Acid signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo anti-tumor efficacy study using a xenograft model.

Experimental_Workflow Experimental Workflow for In Vivo Anti-Tumor Study cluster_workflow Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Cell Implantation (Subcutaneous) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. Treatment Administration (Drug vs. Vehicle) Randomization->Treatment Monitoring 6. Continued Monitoring (Tumor Volume & Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint Analysis 8. Data Analysis & Tissue Collection Endpoint->Analysis

Typical workflow for an in vivo anti-tumor study.

Conclusion

Paclitaxel, Docetaxel, and Betulinic Acid have all demonstrated significant anti-tumor activity in preclinical in vivo models. Paclitaxel and Docetaxel, as taxanes, share a common mechanism of action by disrupting microtubule function, leading to mitotic arrest and apoptosis. In contrast, Betulinic Acid induces apoptosis through the mitochondrial pathway and by modulating the activity of key transcription factors. The choice of agent for a specific cancer type would depend on various factors, including the tumor's molecular profile and potential resistance mechanisms. The data presented in this guide, while not from direct comparative trials for all agents, provides a valuable starting point for researchers in the design and interpretation of further preclinical studies.

References

Navigating the Bioactivity of Sequoia sempervirens: A Comparative Analysis of Related Norlignans

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive statistical analysis and direct comparison guide for Sequosempervirin D is not feasible at this time due to the absence of publicly available experimental data on this specific compound. Despite its identification as a norlignan isolated from the coastal redwood, Sequoia sempervirens, and its availability from chemical suppliers (CAS Number: 864719-19-7), dedicated research detailing its biological activities, mechanism of action, and comparative performance is not present in the accessible scientific literature.

This guide, therefore, pivots to provide a comparative overview of the experimentally determined biological activities of other norlignans and extracts derived from Sequoia sempervirens. This information offers valuable insights into the potential therapeutic properties of this class of compounds and the parent plant. The data presented is based on a key study that has explored the bioactivity of related compounds from this species.

Quantitative Data Summary

The following tables summarize the available quantitative data for a related norlignan, Agatharesinol acetonide, and extracts of Sequoia sempervirens. This data provides a baseline for understanding the potential efficacy of compounds from this natural source.

Table 1: Anticancer Activity of a Norlignan from Sequoia sempervirens

CompoundCell LineActivity TypeIC50 Value
Agatharesinol acetonideA549 (Non-small-cell lung cancer)Anticancer27.1 µM[1]

Table 2: Antifungal and Enzyme Inhibition Activity of Sequoia sempervirens Extracts

ExtractTargetActivity TypeIC50 Value
Acetone (B3395972) ExtractCandida glabrataAntifungal15.98 µg/ml[1]
Acetone ExtractCathepsin BEnzyme Inhibition4.58 µg/ml[1]
Methanol ExtractCathepsin BEnzyme Inhibition5.49 µg/ml[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and represent standard procedures for the respective assays.

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Human cancer cell lines (e.g., A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Agatharesinol acetonide) and incubated for a specified period (typically 24-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida glabrata) is prepared.

  • Serial Dilution: The test compound (e.g., Sequoia sempervirens acetone extract) is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed. The IC50 can be determined by measuring the optical density and calculating the concentration that inhibits 50% of the growth compared to the control.

Enzyme Inhibition Assay (Cathepsin B)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

  • Enzyme and Substrate Preparation: A solution of the enzyme (e.g., Cathepsin B) and a specific fluorogenic substrate are prepared in an appropriate buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., Sequoia sempervirens extracts).

  • Reaction Initiation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorometer. The cleavage of the substrate by the enzyme results in an increase in fluorescence.

  • Data Analysis: The rate of the enzymatic reaction is calculated, and the percentage of inhibition is determined for each concentration of the test compound. The IC50 value is then calculated.

Visualizing Experimental and Logical Frameworks

To better understand the processes involved in natural product research and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_0 Screening Phase cluster_1 Hit Identification & Characterization cluster_2 Mechanism of Action Studies A Natural Product Source (Sequoia sempervirens) B Extraction & Fractionation A->B Preparation C Bioactivity Screening (e.g., Anticancer, Antifungal) B->C Testing D Isolation of Active Compounds (e.g., this compound) C->D Bio-guided E Structure Elucidation D->E F Quantitative Analysis (IC50) E->F G Signaling Pathway Analysis F->G Further Investigation H In Vivo Studies G->H

Caption: A generalized workflow for the discovery of bioactive natural products.

Apoptosis_Signaling_Pathway cluster_pathway Potential Intrinsic Apoptosis Pathway for Lignans Lignan Lignan Compound (e.g., Norlignan) Bax Bax Lignan->Bax Activates Bcl2 Bcl-2 Lignan->Bcl2 Inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Benchmarking a Novel Norlignan Against Standard Cytotoxic Agents in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Agatharesinol (B32622) Acetonide, Doxorubicin, Paclitaxel, and Cisplatin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial focus of this guide was "Sequosempervirin D." However, a comprehensive literature review revealed no publicly available data on the cytotoxic properties of this compound. Therefore, this guide presents a comparative analysis of a related compound, agatharesinol acetonide , a norlignan isolated from the same source, Sequoia sempervirens. This substitution allows for a meaningful benchmark against established cytotoxic agents.

This guide provides an objective comparison of the cytotoxic performance of agatharesinol acetonide against the well-established chemotherapeutic agents doxorubicin, paclitaxel, and cisplatin. The data presented is based on in-vitro studies on the human non-small cell lung cancer (NSCLC) cell line, A549. Detailed experimental protocols and visualizations of cytotoxic mechanisms are provided to support the findings.

Data Presentation: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] The following table summarizes the reported IC50 values for agatharesinol acetonide and the benchmark cytotoxic agents against the A549 cell line. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.

CompoundCell LineIC50 Value (µM)Incubation TimeReference
Agatharesinol AcetonideA54927.1Not Specified[2]
DoxorubicinA5490.00864 - >2024h - 72h[3][4]
PaclitaxelA5490.00135 - 0.011948h[5][6]
CisplatinA5497.49 - 23.424h - 48h[7][8]

Experimental Protocols: Cytotoxicity Assessment

The data cited in this guide were primarily generated using cell viability assays, most commonly the MTT assay.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2] The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of metabolically active cells.

Procedure:

  • Cell Seeding: A549 cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (agatharesinol acetonide, doxorubicin, paclitaxel, cisplatin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.[2][9]

  • Formazan Solubilization: Following incubation with MTT, a solubilizing agent (e.g., SDS-HCl solution) is added to each well to dissolve the insoluble purple formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Mandatory Visualizations

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (A549 cells in 96-well plate) compound_prep Compound Dilution (Serial dilutions of test agents) treatment Treatment of cells with compounds cell_seeding->treatment compound_prep->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt_addition Addition of MTT reagent incubation->mtt_addition formazan_formation Incubation (Formazan crystal formation) mtt_addition->formazan_formation solubilization Addition of Solubilizing agent formazan_formation->solubilization absorbance Absorbance Reading (Microplate reader) solubilization->absorbance calculation IC50 Calculation absorbance->calculation

Caption: Workflow of a typical MTT-based cytotoxicity assay.

Signaling Pathways

The precise mechanism of action for agatharesinol acetonide has not been extensively characterized. The following diagram illustrates a generalized pathway for a cytotoxic agent that induces apoptosis.

Agatharesinol_Acetonide_Pathway Agatharesinol Agatharesinol Acetonide Cell Cancer Cell (A549) Agatharesinol->Cell Stress Cellular Stress Cell->Stress Apoptosis_Pathway Apoptotic Signaling Cascade Stress->Apoptosis_Pathway Caspases Caspase Activation Apoptosis_Pathway->Caspases Cell_Death Apoptosis (Cell Death) Caspases->Cell_Death

Caption: Hypothetical cytotoxic mechanism of Agatharesinol Acetonide.

In contrast, the mechanisms of the benchmark agents are well-documented.

Doxorubicin: This anthracycline antibiotic has a multi-faceted mechanism of action, primarily involving DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species.[11][12][13]

Doxorubicin_Pathway Doxorubicin Doxorubicin ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS Intercalation DNA Intercalation Doxorubicin->Intercalation TopoII_Inhibition Topoisomerase II Inhibition Doxorubicin->TopoII_Inhibition DNA Nuclear DNA DNA_Damage DNA Damage DNA->DNA_Damage TopoII Topoisomerase II TopoII->DNA_Damage ROS->DNA_Damage Intercalation->DNA TopoII_Inhibition->TopoII Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of Doxorubicin.

Paclitaxel: A member of the taxane (B156437) family, paclitaxel's primary mechanism is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][3][7][14]

Paclitaxel_Pathway Paclitaxel Paclitaxel Tubulin β-Tubulin Paclitaxel->Tubulin Microtubules Microtubule Stabilization (Inhibition of depolymerization) Tubulin->Microtubules Mitotic_Spindle Defective Mitotic Spindle Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of Paclitaxel.

Cisplatin: This platinum-based drug exerts its cytotoxic effects by forming cross-links with DNA, which in turn inhibits DNA synthesis and repair, ultimately triggering apoptosis.[4][15]

Cisplatin_Pathway Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA Crosslinking DNA Cross-linking (Intra- and inter-strand) DNA->Crosslinking DNA_Replication_Inhibition Inhibition of DNA Replication & Repair Crosslinking->DNA_Replication_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of Cisplatin.

References

Safety Operating Guide

Prudent Disposal of Sequosempervirin D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Sequosempervirin D. In the absence of a specific Safety Data Sheet (SDS), a precautionary approach is mandated. Given that this compound is a biologically active lignan (B3055560) and related compounds have demonstrated cytotoxic potential, it must be handled and disposed of as a hazardous chemical waste.

Core Safety & Handling Principles

All personnel must adhere to standard laboratory safety protocols when handling this compound and any contaminated materials. The overriding principle is to minimize exposure and prevent environmental release.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense.

PPE ComponentSpecificationPurpose
Gloves Nitrile, double-glovedPrevents skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes.
Lab Coat Standard laboratory coatProtects clothing and skin.
Respiratory Protection Not generally required for small quantitiesUse a certified respirator if creating aerosols.

Waste Segregation and Collection

Proper segregation at the point of generation is critical to ensure safe and compliant disposal. All waste contaminated with this compound must be classified as hazardous chemical waste.

Waste TypeDescriptionCollection Container
Solid Waste Contaminated PPE, weigh boats, pipette tips, vials, etc.Labeled, sealed, and puncture-resistant container.
Liquid Waste Unused solutions, solvent rinses, etc.Labeled, sealed, and chemically compatible container.
Sharps Waste Contaminated needles, scalpels, etc.Labeled, puncture-proof sharps container.

All waste containers must be clearly labeled with "Hazardous Waste" and "this compound."

Decontamination Procedures

All surfaces and equipment that come into contact with this compound must be decontaminated.

Experimental Protocol: Surface Decontamination

  • Initial Wipe: Using absorbent pads, wipe down the contaminated surface to remove gross contamination.

  • Detergent Wash: Wash the surface with a laboratory-grade detergent solution.

  • Solvent Rinse: Rinse the surface with 70% ethanol (B145695) or another suitable solvent.

  • Final Wipe: Wipe the surface dry with clean absorbent pads.

  • Waste Disposal: All cleaning materials must be disposed of as solid hazardous waste.

Disposal Workflow

The following workflow outlines the step-by-step process for the disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Pickup cluster_3 Final Disposal Start Handling this compound Solid_Waste Solid Waste (PPE, Vials, etc.) Start->Solid_Waste Generates Liquid_Waste Liquid Waste (Solutions, Rinses) Start->Liquid_Waste Generates Sharps_Waste Sharps Waste (Needles, etc.) Start->Sharps_Waste Generates Solid_Container Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Container Labeled Sharps Container Sharps_Waste->Sharps_Container Storage Store in Designated Hazardous Waste Area Solid_Container->Storage Liquid_Container->Storage Sharps_Container->Storage Pickup Schedule Pickup with EHS Personnel Storage->Pickup Incineration High-Temperature Incineration Pickup->Incineration

Caption: Disposal workflow for this compound waste.

Emergency Procedures

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Isolate: Prevent the spill from spreading using absorbent materials.

  • Ventilate: Increase ventilation in the area.

  • PPE: Don appropriate PPE before cleaning the spill.

  • Clean-up: Use a spill kit to absorb and containerize the spilled material.

  • Decontaminate: Follow the surface decontamination protocol.

  • Dispose: All spill cleanup materials must be disposed of as hazardous waste.

Personnel Exposure:

Exposure RouteImmediate Action
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.
Inhalation Move to fresh air immediately.
Ingestion Do NOT induce vomiting.

In all cases of personnel exposure, seek immediate medical attention and provide the medical team with as much information as possible about this compound.

Disclaimer: This guide is intended for informational purposes and is based on general principles for handling potentially hazardous chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and regulatory requirements.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。